molecular formula C8H13NO2S B2520767 5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole CAS No. 2305252-03-1

5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole

Cat. No.: B2520767
CAS No.: 2305252-03-1
M. Wt: 187.26
InChI Key: SUUMPMRRWQEWNB-UHFFFAOYSA-N
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Description

5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole is a chemical compound with the molecular formula C8H13NO2S and a molecular weight of 187.26 g/mol . Its structure is defined by the SMILES notation CC1=NC=C(S1)CC(OC)OC and the InChIKey SUUMPMRRWQEWNB-UHFFFAOYSA-N . This compound is part of the thiazole family, a class of heterocyclic compounds known for their significant presence in pharmaceutical and agrochemical research. Thiazole derivatives are privileged structures in medicinal chemistry due to their wide range of biological activities. They are recognized as key scaffolds in the development of novel antiviral , antibacterial , and antifungal agents . The specific substitution pattern on this compound, featuring a 2-methyl group and a 2,2-dimethoxyethyl side chain, makes it a valuable building block for organic synthesis and drug discovery programs. Researchers can utilize this molecule to construct more complex architectures or to explore structure-activity relationships (SAR), particularly in the development of new bioactive molecules targeting infectious diseases . The dimethoxyethyl moiety may influence the compound's lipophilicity, a parameter often correlated with antimicrobial activity in thiazole-based drug candidates . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for any specific experimental purpose.

Properties

IUPAC Name

5-(2,2-dimethoxyethyl)-2-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-6-9-5-7(12-6)4-8(10-2)11-3/h5,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUMPMRRWQEWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole CAS 2305252-03-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole (CAS 2305252-03-1): A Key Intermediate in Synthetic Chemistry

Executive Summary: this compound is a heterocyclic compound featuring a privileged thiazole scaffold and a protected aldehyde functional group. This unique combination makes it a valuable and versatile building block for medicinal chemists and researchers in drug development. The thiazole core is a common feature in numerous FDA-approved drugs, prized for its metabolic stability and diverse biological activities.[1][2][3] The dimethoxyethyl group serves as a latent aldehyde, which can be unmasked under specific conditions to allow for a wide array of subsequent chemical transformations. This guide provides a comprehensive overview of its molecular profile, synthetic utility, plausible manufacturing routes, and anticipated analytical characteristics, positioning it as a key intermediate for the synthesis of complex molecular architectures.

Core Molecular Profile

This compound is defined by its core thiazole ring, substituted at the 2-position with a methyl group and at the 5-position with a dimethoxyethyl group. This structure provides a stable aromatic core with a versatile functional handle.

Chemical Structure and Identifiers

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 2305252-03-1 [4]
Molecular Formula C₈H₁₃NO₂S [4][5]
IUPAC Name This compound
SMILES CC1=NC=C(CC(OC)OC)S1 [4][5]

| InChIKey | SUUMPMRRWQEWNB-UHFFFAOYSA-N |[5] |

Physicochemical Properties

Detailed experimental data for this specific compound is not widely published. The properties listed below are based on available supplier information and computational predictions.

Table 2: Physicochemical Data

Property Value Notes
Molecular Weight 187.26 g/mol [4]
Monoisotopic Mass 187.0667 Da [5]
XlogP (Predicted) 1.5 Predicted octanol/water partition coefficient.[5]
Physical Form Solid Inferred from related compounds.
Boiling Point Not available
Melting Point Not available
Density Not available

| Solubility | Soluble in organic solvents like DMSO and DMF. | Inferred from related thiazole derivatives.[6] |

The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold."[3] This is due to its presence in a wide range of biologically active compounds, including natural products like Thiamine (Vitamin B1) and blockbuster drugs such as the anti-HIV agent Ritonavir.[1]

Key attributes of the thiazole ring in drug design include:

  • Aromaticity and Stability: The ring is aromatic, conferring high chemical and metabolic stability.

  • Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

  • Versatile Substitution: The ring can be functionalized at the 2, 4, and 5 positions, allowing for fine-tuning of steric and electronic properties to optimize potency and selectivity.

Synthetic Versatility: The Latent Aldehyde

A key feature of this molecule is the 5-(2,2-dimethoxyethyl) group. This is an acetal, one of the most common and reliable protecting groups for an aldehyde. In the presence of an acid catalyst (e.g., HCl in water/THF), the acetal can be hydrolyzed to reveal the highly reactive aldehyde functionality.

Deprotection_Workflow Start This compound (Acetal Protected) Process Acidic Hydrolysis (e.g., HCl, H₂O/THF) Start->Process End 2-(2-methyl-1,3-thiazol-5-yl)acetaldehyde (Reactive Aldehyde) Process->End Hantzsch_Synthesis reagents Thioacetamide 1-Bromo-4,4-dimethoxybutan-2-one reaction_step Cyclocondensation (e.g., Ethanol, Reflux) reagents->reaction_step product This compound (Target Molecule) reaction_step->product

Caption: Proposed Hantzsch synthesis route for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 1-bromo-4,4-dimethoxybutan-2-one (1.0 eq) in a suitable solvent such as ethanol, add thioacetamide (1.1 eq).

  • Cyclocondensation: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes several hours. [7]3. Workup: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified. This may involve neutralization with a mild base (e.g., NaHCO₃ solution), extraction with an organic solvent (e.g., ethyl acetate), and subsequent purification by column chromatography on silica gel to yield the pure this compound.

Causality Note: The Hantzsch synthesis is chosen for its reliability and high yields in producing substituted thiazoles. [3][8]Using thioacetamide directly provides the required 2-methyl substituent on the final ring structure. The key is the selection of the corresponding α-haloketone, which dictates the substitution at the 4 and 5 positions.

Anticipated Spectroscopic Characterization

No experimental spectra are publicly available for this compound. However, based on its structure, the following spectroscopic signatures can be predicted:

  • ¹H NMR: The spectrum would show a singlet for the C2-methyl protons (~2.7 ppm), a singlet for the C4-proton of the thiazole ring (~7.0-7.5 ppm), a triplet for the CH₂ group of the side chain, a triplet for the CH group of the side chain, and a singlet for the two equivalent methoxy groups (~3.3 ppm).

  • ¹³C NMR: Resonances for the thiazole ring carbons, the methyl carbon, and the carbons of the dimethoxyethyl side chain would be observed.

  • Mass Spectrometry: The Electron Ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 187. The predicted collision cross sections (CCS) for various adducts, such as [M+H]⁺, have been calculated, which can aid in identification via techniques like ion mobility-mass spectrometry. [5]* Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=N and C=C stretching of the aromatic thiazole ring (~1500-1600 cm⁻¹) and strong C-O stretching bands for the acetal group (~1050-1150 cm⁻¹). [6]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for CAS 2305252-03-1 is not available. However, based on safety information for related thiazole compounds, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection. [9]* Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust or vapors. [10]Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [11][12]* Storage: Keep the container tightly closed and store in a cool, dry, and dark place away from oxidizing agents. [10]* Hazards: Related compounds are listed as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation. [9][11]

Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate in the drug discovery pipeline. Its structure is not typically a final drug candidate itself, but rather a key piece for constructing larger, more complex molecules for biological screening.

Drug_Discovery_Workflow cluster_0 Synthesis Phase cluster_1 Screening Phase cluster_2 Optimization Phase start CAS 2305252-03-1 (Building Block) deprotection Deprotection (Reveal Aldehyde) start->deprotection diversification Diversification Reactions (Reductive Amination, etc.) deprotection->diversification library Compound Library (Diverse Thiazole Derivatives) diversification->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Role of the title compound in a typical drug discovery workflow.

By deprotecting the aldehyde and performing diversification chemistry, a library of novel thiazole-containing compounds can be rapidly synthesized. These libraries are then screened against biological targets (e.g., enzymes, receptors) to identify "hits"—compounds that show desired activity. [13][14]These hits can then be further optimized in a process known as lead optimization to improve their potency, selectivity, and drug-like properties, ultimately leading to a preclinical drug candidate. [15][16]

Conclusion

This compound is more than just a chemical entry in a catalog; it is a strategically designed synthetic intermediate. Its value is derived from the potent combination of a biologically relevant thiazole core and a masked, highly versatile aldehyde functional group. For researchers in drug discovery and organic synthesis, this compound offers a reliable and efficient starting point for the construction of novel and complex molecules with the potential for significant biological activity. Its utility underscores the importance of intelligent molecular design where latent functionality can be unmasked on demand to accelerate the discovery of new chemical entities.

References

  • BLDpharm. 2305252-03-1|5-(2,2-Dimethoxyethyl)-2-methylthiazole.
  • TCI EUROPE N.V. SAFETY DATA SHEET for 2-(Methylthio)benzothiazole.
  • Fisher Scientific. SAFETY DATA SHEET for Thiazole, 4,5-dihydro-2-methyl-.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET for 2-Amino-5-methylthiazole.
  • Mruthyunjayaswamy, B. H. M., & Suresha, G. P. (2018). Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization. Indian Journal of Pharmaceutical Education and Research, 52(2), 263-271.
  • PubChemLite. This compound.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Sigma-Aldrich. 5-methyl-1,3-thiazole-2-carbaldehyde.
  • Al-Majidi, S. M. H., et al. (2024). Novel Thiazolyl Azo Dyes: Elucidating the Design, Synthesis, Spectral Characterization, Cytotoxicity, and Antibacterial Potential. Egyptian Journal of Chemistry.
  • Zhang, J., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Journal of Chemical and Pharmaceutical Research, 2(2), 239-245.
  • MDPI. (2024). Special Issue “Drug Discovery and Application of New Technologies”.
  • Google Patents. US20030125315A1 - Probes, systems, and methods for drug discovery.
  • El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1774.
  • Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • Google Patents. US20170240541A1 - Process for preparing thiazole derivatives.
  • Gupta, S., et al. (2022). A Review on Drug Design. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(1), 673-690.
  • Friedrich, L., et al. (2021). From a Marine Natural Product to Synthetic Cyclooxygenase-1 Inhibitors by Automated De Novo Design. Advanced Science, 8(16), 2100832.
  • Drug Discovery Chemistry. (2025). Conference Program.

Sources

The Strategic Deployment of 2-Methyl-5-Substituted Thiazole Scaffolds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-methyl-5-substituted thiazole motif is a cornerstone in contemporary medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents. This guide provides an in-depth technical exploration of these vital building blocks, intended for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies for their creation, delve into the nuances of their reactivity, and illuminate their application in drug design through the lens of structure-activity relationships (SAR) and bioisosterism. This document aims to be a practical resource, offering not just theoretical knowledge but also actionable protocols and field-proven insights to empower the next generation of drug discovery.

Introduction: The Thiazole Ring as a Privileged Structure

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a vast array of biologically active compounds, from essential vitamins like thiamine (Vitamin B1) to powerful anticancer and anti-inflammatory drugs.[1] Its prevalence stems from its unique electronic properties and its ability to engage in a variety of non-covalent interactions with biological targets. The thiazole nucleus can act as a bioisosteric replacement for other aromatic or heterocyclic systems, offering a means to modulate a compound's physicochemical and pharmacokinetic properties.[2]

Within the diverse family of thiazole derivatives, the 2-methyl-5-substituted scaffold has emerged as particularly fruitful in the quest for novel therapeutics. The 2-methyl group, while seemingly simple, plays a crucial role in influencing the molecule's metabolic stability and its interaction with target proteins.[3] The 5-position, being readily amenable to a wide range of substitutions, provides a versatile handle for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic profiles. This guide will focus on the strategic considerations and practical methodologies for leveraging this powerful chemical scaffold.

Synthetic Strategies for 2-Methyl-5-Substituted Thiazole Building Blocks

The construction of the 2-methyl-5-substituted thiazole core is most prominently achieved through variations of the classic Hantzsch thiazole synthesis. This venerable reaction, first described in 1887, involves the condensation of a thioamide with an α-haloketone.[4] For the synthesis of our target scaffold, thioacetamide is the key reagent providing the 2-methyl group and the sulfur atom of the thiazole ring.

Synthesis of 2-Methyl-5-Carboxy and 2-Methyl-5-Acyl Thiazoles

A common and highly useful building block is ethyl 2-methylthiazole-5-carboxylate. Its synthesis is a prime example of the Hantzsch reaction and serves as a gateway to a variety of other 5-substituted analogues.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-Methyl-4-substituted-thiazole-5-carboxylate [5]

This protocol outlines a one-pot procedure for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be adapted for the synthesis of 2-methylthiazole derivatives.

  • Materials: Ethyl acetoacetate, N-bromosuccinimide (NBS), Thioacetamide, Water, Tetrahydrofuran (THF), Ammonia solution.

  • Procedure:

    • To a mixture of ethyl acetoacetate (1.0 eq) in a 2.5:1 mixture of water and THF, cooled to below 0°C, add NBS (1.2 eq).

    • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.

    • Add thioacetamide (1.0 eq) to the reaction mixture and heat to 80°C for 2 hours.

    • After cooling to room temperature, filter the reaction mixture to remove any insoluble material.

    • To the filtrate, add ammonia solution to basify the mixture.

    • The resulting precipitate is stirred at room temperature for 10 minutes and then filtered.

    • The filter cake is washed with water and recrystallized from a suitable solvent (e.g., ethyl acetate) to yield the desired product.

Causality Behind Experimental Choices: The one-pot nature of this procedure enhances efficiency by avoiding the isolation of the intermediate α-bromoacetoacetate, which can be lachrymatory and unstable. The use of a water/THF solvent system allows for the dissolution of both the organic and inorganic reagents. The final basification with ammonia precipitates the free base of the thiazole, facilitating its isolation.

G cluster_0 One-Pot Synthesis of Ethyl 2-Methylthiazole-5-carboxylate Ethyl acetoacetate Ethyl acetoacetate alpha-Bromoacetoacetate alpha-Bromoacetoacetate Ethyl acetoacetate->alpha-Bromoacetoacetate NBS, H2O/THF Cyclized Intermediate Cyclized Intermediate alpha-Bromoacetoacetate->Cyclized Intermediate Thioacetamide Thioacetamide Thioacetamide Ethyl 2-methylthiazole-5-carboxylate Ethyl 2-methylthiazole-5-carboxylate Cyclized Intermediate->Ethyl 2-methylthiazole-5-carboxylate Dehydration G cluster_1 Suzuki Cross-Coupling Workflow 5-Bromo-2-methylthiazole 5-Bromo-2-methylthiazole Reaction Setup Reaction Setup 5-Bromo-2-methylthiazole->Reaction Setup Arylboronic acid Arylboronic acid Arylboronic acid->Reaction Setup Heating & Monitoring Heating & Monitoring Reaction Setup->Heating & Monitoring Pd catalyst, Base, Solvent Workup & Purification Workup & Purification Heating & Monitoring->Workup & Purification 5-Aryl-2-methylthiazole 5-Aryl-2-methylthiazole Workup & Purification->5-Aryl-2-methylthiazole

Sources

Technical Guide: Protected Thiazole Aldehyde Intermediates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Thiazole-4-carbaldehyde and its positional isomers are "linchpin" intermediates in the synthesis of complex natural products (e.g., Epothilones , Pateamine A ) and modern pharmacophores (e.g., Ritonavir analogs). The thiazole ring serves as a robust bioisostere for pyridine or amide bonds, improving metabolic stability and solubility.

However, the free aldehyde functionality is highly reactive and incompatible with many organometallic transformations (e.g., Grignard additions, lithiation) required to functionalize the thiazole core. Consequently, protected thiazole aldehydes —specifically acetals and oxathioacetals—are critical for:

  • Iterative Cross-Coupling: Enabling Stille or Negishi couplings at the C2 or C5 positions without compromising the C4-formyl handle.

  • Lithiation Control: Preventing nucleophilic attack on the carbonyl during C2-deprotonation events.

  • Solubility Modulation: Masking the polar aldehyde to facilitate purification of intermediate fragments.

This guide details the synthesis, protection, and manipulation of these intermediates, focusing on the 2-substituted-1,3-thiazole-4-carbaldehyde scaffold.

Synthetic Pathways: Construction & Functionalization

We employ two primary strategies: Bottom-Up Construction (Hantzsch) and Top-Down Functionalization (Lithiation/Oxidation).

Strategy A: The Modified Hantzsch Synthesis (Scale-Up Preferred)

The most robust method for generating thiazole-4-carbaldehydes is the condensation of thioamides with


-haloketoesters, followed by functional group manipulation.
  • Mechanism: Intermolecular displacement of the halide by sulfur, followed by intramolecular condensation of the nitrogen onto the ketone.

  • Advantage: High regiocontrol; avoids handling pyrophoric lithium reagents on large scales.

  • Causality: We use ethyl bromopyruvate rather than a halo-aldehyde because the ester group is stable during cyclization and provides a versatile handle for reduction to the alcohol or partial reduction to the aldehyde.

Strategy B: Direct Lithiation & Formylation

For accessing the 2-formyl or 5-formyl isomers, or for introducing the aldehyde late-stage.

  • Mechanism: C2-protons of thiazoles are acidic (

    
    ). Treatment with 
    
    
    
    -BuLi generates the 2-lithio species, which is quenched with DMF.
  • Critical Control: The "Halogen Dance" mechanism is a risk when lithiating bromothiazoles. Kinetic control (low temperature, -78°C) is mandatory to prevent scrambling.

Visualization of Synthetic Logic[1]

ThiazoleSynthesis Start Thioamide (R-CSNH2) Intermediate Thiazole-4-carboxylate (Ester) Start->Intermediate Hantzsch Cyclization (EtOH, Reflux) Reagent Ethyl Bromopyruvate Reagent->Intermediate Alcohol Thiazole-4-methanol Intermediate->Alcohol Reduction (LiAlH4 or DIBAL) Aldehyde Thiazole-4-carbaldehyde Alcohol->Aldehyde Oxidation (MnO2 or Swern) Protected Protected Acetal (Target) Aldehyde->Protected Protection (Ethylene Glycol, pTsOH) Coupling C2/C5 Functionalization (Stille/Lithiation) Protected->Coupling Organometallic Step

Caption: Workflow from raw materials to the protected scaffold ready for cross-coupling.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methylthiazole-4-carbaldehyde Diethyl Acetal

Targeting the key intermediate for Epothilone B analogs.

Phase 1: Hantzsch Cyclization
  • Reagents: Thioacetamide (1.0 eq), Ethyl bromopyruvate (1.05 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve thioacetamide in ethanol (0.5 M).

    • Add ethyl bromopyruvate dropwise at 0°C to prevent exotherm-driven polymerization.

    • Reflux for 4 hours.

    • Self-Validation: Monitor TLC (30% EtOAc/Hex). The starting thioamide (polar) should disappear.

    • Workup: Evaporate EtOH. Neutralize residue with saturated NaHCO

      
      . Extract with DCM.
      
    • Yield: Expect >85% of Ethyl 2-methylthiazole-4-carboxylate .

Phase 2: Reduction & Oxidation (The "Redox Shuttle")

Direct reduction of ester to aldehyde with DIBAL is notoriously difficult to stop at the aldehyde stage on thiazoles due to over-reduction.

  • Step A (Full Reduction): Treat ester with LiAlH

    
     (0.7 eq) in THF at 0°C. Quench via Fieser method. Result: (2-methylthiazol-4-yl)methanol .
    
  • Step B (Selective Oxidation):

    • Suspend activated MnO

      
       (10 eq) in DCM.
      
    • Add the alcohol. Stir vigorously at RT.

    • Causality: MnO

      
       is preferred over Swern here because thiazoles are basic; acidic Swern conditions can sometimes cause salt formation or side reactions. MnO
      
      
      
      is heterogeneous and mild.
    • Self-Validation: Monitor disappearance of OH stretch (3300 cm

      
      ) and appearance of Carbonyl stretch (1690 cm
      
      
      
      ) in IR.
    • Filter: Through Celite. Concentrate to yield 2-methylthiazole-4-carbaldehyde .

Phase 3: Acetal Protection
  • Setup: Flask with Dean-Stark trap.

  • Reagents: Aldehyde (1 eq), Ethylene glycol (5 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq), Benzene or Toluene.

  • Procedure: Reflux until water collection ceases (approx 4-6 hours).

  • Self-Validation (NMR):

    • Start: Aldehyde proton singlet at

      
       9.9 - 10.1 ppm.
      
    • End: Acetal methine proton singlet at

      
       5.8 - 6.1 ppm.
      
    • If the 10 ppm signal persists, water removal is inefficient. Replace molecular sieves or drain trap.

Stability & Reactivity Profile

The choice of protecting group dictates the downstream chemistry compatibility.

Protecting GroupFormation MethodStability (Acid)Stability (Base/Li)Deblocking
1,3-Dioxolane Ethylene glycol,

Low (

)
High (Stable to

-BuLi)
Aqueous HCl / Acetone
Dimethyl Acetal MeOH, HC(OMe)

,

Very LowModerateMild Acid
1,3-Oxathiolane Mercaptoethanol,

ModerateHigh

or Raney Ni
Thiazolidine Cysteine derivativesHighHigh

or oxidation

Critical Insight: For lithiation at the C5 position of the thiazole, the 1,3-dioxolane is the gold standard. It coordinates lithium slightly, directing metallation, but resists nucleophilic attack.

Advanced Application: C5-Lithiation of Protected Thiazole

Reference: The synthesis of Epothilone fragments often requires C5 functionalization.

Lithiation Substrate 2-Bromo-4-(dioxolane)thiazole Lithiation Halogen-Metal Exchange (n-BuLi, -78°C) Substrate->Lithiation Intermediate 2-Lithio-Species Lithiation->Intermediate Equilibration Scrambling / Ring Opening (If Temp > -70°C) Intermediate->Equilibration Risk Quench Electrophile (E+) (e.g., MeI, DMF) Intermediate->Quench Fast Addition Product Functionalized Thiazole Quench->Product

Caption: Kinetic control is essential to avoid ring fragmentation during lithiation.

Protocol:

  • Dissolve 2-bromo-4-(1,3-dioxolan-2-yl)thiazole in THF. Cool to -78°C .

  • Add

    
    -BuLi (1.1 eq) slowly down the side of the flask.
    
  • Wait time: Exactly 15 minutes. Longer times allow the "Halogen Dance" or ring opening.

  • Add electrophile (e.g., Methyl Iodide) immediately.

  • Warm to RT.

References

  • Hantzsch Thiazole Synthesis Mechanism

    • Title: "The Hantzsch Thiazole Synthesis"[1][2][3][4]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Epothilone Total Synthesis (Thiazole Utilization)

    • Title: "Total Synthesis of Epothilone A and B via a Macrolactonization-Based Str
    • Source:J. Am. Chem. Soc. (Nicolaou et al.)[5]

    • URL:[Link] (Note: Requires subscription for full text, abstract free).

  • Lithiation of Protected Thiazoles

    • Title: "Regioselective Lithiation of 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole"
    • Source:ResearchGate / Eur. J. Med. Chem.
    • URL:[Link]

  • Thiazole Properties & Reactivity

    • Title: "Thiazole - Reactivity and Synthesis"
    • Source: Wikipedia (General Overview & pKa d
    • URL:[Link]

Sources

Technical Whitepaper: 5-(2,2-dimethoxyethyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of 5-(2,2-dimethoxyethyl)-2-methyl-1,3-thiazole (PubChem CID 138987761).

A Stabilized Electrophile for High-Fidelity Flavor & Medicinal Chemistry[1][2]

Executive Summary

This compound (CID 138987761) represents a critical class of "masked" heterocyclic intermediates.[1][2] Functionally, it serves as a chemically stable surrogate for (2-methylthiazol-5-yl)acetaldehyde , a highly reactive flavorant and pharmacophore precursor prone to polymerization and oxidation.[1] By locking the reactive aldehyde within a dimethyl acetal cage, this compound allows researchers to incorporate the thiazole moiety into complex matrices or synthetic pathways without side reactions, releasing the active carbonyl only upon specific acid-catalyzed activation.

Key Technical Specifications:

  • PubChem CID: 138987761[1][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 187.26 g/mol [1][2][3]

  • Core Function: Latent aldehyde precursor (Flavor/Pharma intermediate).[3]

  • Sensory Profile (Post-Activation): Nutty, roasted, meaty, tomato-leaf nuances.

Chemical Architecture & Reactivity

The molecule consists of a 2-methyl-1,3-thiazole core substituted at the 5-position with a dimethoxyethyl tail.[1][2]

  • The Thiazole Core: The electron-rich sulfur and nitrogen heterocycle provides the characteristic "roasted/nutty" sensory floor.[1][2][3] The 2-methyl group blocks the most acidic position, directing electrophilic attacks or metabolic oxidation to the ring nitrogen or the side chain.

  • The Acetal "Mask": The 2,2-dimethoxyethyl group is the functional pivot. In neutral or alkaline media (pH > 7), it behaves as a robust ether, resisting oxidation and nucleophilic attack. In acidic media (pH < 4) or Lewis acid conditions, it undergoes hydrolysis to generate the free aldehyde, which can then participate in reductive aminations (drug synthesis) or bind to olfactory receptors (flavor release).

Reactivity Profile
ConditionStability/ReactivityOutcome
Neutral/Alkaline (pH 7-14) High StabilityInert storage; compatible with basic nucleophiles.[1][2][3]
Aqueous Acid (pH < 4) High ReactivityHydrolysis to (2-methylthiazol-5-yl)acetaldehyde .[1][2]
Oxidizing Agents ModerateThiazole N-oxide formation possible; acetal resists oxidation.[1][2][3]
Reducing Agents (e.g.,

)
High StabilityAcetal survives; thiazole ring remains intact under mild conditions.
Synthesis & Manufacturing

While various routes exist, the most atom-economical industrial protocol utilizes a modified Hantzsch Thiazole Synthesis .[3] This approach builds the ring and the side chain simultaneously, avoiding the low yields associated with functionalizing a pre-formed thiazole ring.[3]

The "Self-Validating" Protocol: Modified Hantzsch Cyclization

This protocol relies on the condensation of Thioacetamide with 2-halo-4,4-dimethoxybutanal .[1][2][3]

Reagents:

  • Precursor A: Thioacetamide (Source of S-C-N and C2-Methyl).[3]

  • Precursor B: 2-bromo-4,4-dimethoxybutanal (Source of C4, C5, and the acetal tail).

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 eq of Thioacetamide in anhydrous Ethanol (EtOH) at room temperature.

  • Addition: Dropwise addition of 1.05 eq of 2-bromo-4,4-dimethoxybutanal. Note: Maintain temperature < 30°C to prevent premature polymerization.[1][3]

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. The mechanism involves the nucleophilic attack of Sulfur on the

    
    -carbon (bearing Br), followed by the Nitrogen attacking the aldehyde carbonyl.
    
  • Dehydration: The intermediate hydroxy-thiazoline eliminates water to aromatize into the thiazole ring.[1][3]

  • Workup: Neutralize with

    
    , extract with Dichloromethane (DCM), and distill under reduced pressure.
    

Validation Checkpoint:

  • NMR Confirmation: Look for the disappearance of the thioamide

    
     protons and the appearance of the thiazole C4-H singlet (~7.3 ppm).[3] The acetal methoxy groups should appear as a sharp singlet (~3.3 ppm).[3]
    
Visualization: Synthesis Pathway

G Thio Thioacetamide (C2 Source) Inter Intermediate Thiazoline Thio->Inter S-Alkylation Halo 2-bromo-4,4- dimethoxybutanal Halo->Inter + EtOH, Reflux Product 5-(2,2-dimethoxyethyl)- 2-methyl-1,3-thiazole Inter->Product - H2O (Aromatization)

Figure 1: Modified Hantzsch synthesis route ensuring regiospecific formation of the 5-substituted thiazole.

Application Workflows
A. Medicinal Chemistry: The "Unmasking" Strategy

In drug discovery, thiazoles are privileged scaffolds.[3] The acetal group allows this molecule to be used as a "Trojan Horse."[3] It can be carried through harsh basic steps (e.g., alkylation of the C2-methyl group) and then "unmasked" to the aldehyde for late-stage diversification.[1]

Protocol: Acid-Catalyzed Deprotection & Reductive Amination [1][2][3]

  • Deprotection: Dissolve compound in THF:2N HCl (4:1). Stir at RT for 2 hours. Monitor via TLC (Aldehyde is more polar).[3]

  • Neutralization: Carefully quench with sat.[1][3]

    
    . Extract the volatile aldehyde immediately.[3]
    
  • Amination: React crude aldehyde with a primary amine (

    
    ) and 
    
    
    
    in DCE to form the secondary amine.
B. Flavor Science: Controlled Release

The compound acts as a flavor precursor.[3] In dry snack seasonings (neutral pH), it remains odorless and stable. Upon consumption (contact with saliva/mastication) or cooking in acidic bases (tomato sauce, pH 4.0), the acetal hydrolyzes, releasing the potent nutty/meaty aldehyde.

Sensory Thresholds:

  • Parent Acetal: Low odor intensity (Solvent-like).[1][3]

  • Hydrolysis Product: High intensity (Roasted meat, Nutty, Vegetable).

Visualization: The Activation Pathway

Activation Acetal Precursor: 5-(2,2-dimethoxyethyl)-2-methylthiazole (Stable, Low Odor) Aldehyde Active: (2-methylthiazol-5-yl)acetaldehyde (Reactive Electrophile) Acetal->Aldehyde Hydrolysis (- 2 MeOH) Trigger Trigger: Acidic pH (<4.0) + Heat (Cooking/Digestion) Trigger->Acetal Flavor Flavor Perception: Nutty, Roasted, Meaty Aldehyde->Flavor Olfactory Binding Drug Pharma Application: Reductive Amination Target Aldehyde->Drug + Amine + Reducing Agent

Figure 2: Mechanism of acid-catalyzed activation for flavor release or chemical functionalization.[1][2]

Safety & Handling
  • GHS Classification: Warning.[1][3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store under nitrogen in a cool, dry place. Acetal stability is compromised by moisture + acid traces.[3]

  • Flash Point: >90°C (Estimated).[3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138987761, this compound. Retrieved from [Link]

  • Matiychuk, V. S., et al. (2016). Method for Synthesis of 5-substituted Thiazoles via Hantzsch Cyclization. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). Flavor Ingredient Library: Thiazole Derivatives and Safety Assessment. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Thiazoles: Hantzsch and Related Methods. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-Methyl-5-thiazoleacetaldehyde from its Dimethyl Acetal: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the efficient synthesis of 2-methyl-5-thiazoleacetaldehyde via the hydrolysis of its dimethyl acetal precursor, 2-(2-methylthiazol-5-yl)acetaldehyde dimethyl acetal. 2-Methyl-5-thiazoleacetaldehyde is a valuable heterocyclic aldehyde with applications in the pharmaceutical and flavor industries.[1] This application note details the underlying chemical principles, a step-by-step experimental protocol, and methods for reaction monitoring and product purification. The presented protocol is designed to be robust and reproducible for researchers in organic synthesis and drug development.

Introduction

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2][3] Specifically, functionalized thiazoles such as 2-methyl-5-thiazoleacetaldehyde serve as key building blocks in the synthesis of more complex molecules.[1] The aldehyde functionality provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, making it a crucial intermediate.

Acetal groups are widely employed as protecting groups for aldehydes and ketones due to their stability towards bases, nucleophiles, and reducing agents.[4] The deprotection, or hydrolysis, of acetals back to the corresponding carbonyl compound is typically achieved under acidic conditions.[4][5][6] This application note focuses on the specific deprotection of 2-(2-methylthiazol-5-yl)acetaldehyde dimethyl acetal to yield the target aldehyde. The choice of acidic catalyst and reaction conditions is critical to ensure a high-yield conversion while minimizing potential side reactions or degradation of the thiazole ring, which can be sensitive to harsh acidic environments.[7]

Reaction Mechanism and Scientific Rationale

The hydrolysis of a dimethyl acetal to an aldehyde is a reversible reaction catalyzed by acid. The mechanism involves the protonation of one of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water, followed by deprotonation and elimination of a second molecule of methanol, yields the final aldehyde product.

Key Considerations for this Synthesis:

  • Acid Catalyst Selection: While various acids can catalyze this reaction, milder acids such as p-toluenesulfonic acid (PTSA) or oxalic acid are often preferred to prevent degradation of the acid-sensitive thiazole moiety.[5] The use of strong mineral acids like HCl or H2SO4 can lead to side reactions or decomposition.[5][7] Lewis acids like cerium(III) triflate or lithium tetrafluoroborate can also be effective under mild conditions.[5][8]

  • Solvent System: A biphasic system or a mixture of an organic solvent and water is typically employed. The organic solvent (e.g., acetone, THF, or dichloromethane) ensures the solubility of the starting acetal, while water is a necessary reagent for the hydrolysis.[5]

  • Reaction Temperature: The reaction is often conducted at room temperature or with gentle heating to drive the reaction to completion without promoting side reactions.[5]

  • Equilibrium Shift: As the reaction is reversible, driving it towards the product is crucial. This can be achieved by using a large excess of water or by removing the methanol byproduct, although the former is more common in laboratory-scale syntheses.[6]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-methyl-5-thiazoleacetaldehyde.

Materials and Reagents
ReagentGradeSupplier
2-(2-Methylthiazol-5-yl)acetaldehyde dimethyl acetal≥95%Commercial Source
p-Toluenesulfonic acid monohydrate (PTSA)Reagent Grade, ≥98.5%Commercial Source
AcetoneACS GradeCommercial Source
Deionized WaterN/AIn-house
Saturated Sodium Bicarbonate SolutionN/AIn-house
Diethyl Ether (or Ethyl Acetate)ACS GradeCommercial Source
Anhydrous Magnesium Sulfate (or Sodium Sulfate)Anhydrous, ≥99.5%Commercial Source
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system for analysis

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-methylthiazol-5-yl)acetaldehyde dimethyl acetal (5.0 g, 26.7 mmol).

  • Solvent Addition: Dissolve the starting material in acetone (50 mL).

  • Catalyst and Water Addition: Add deionized water (10 mL) to the solution, followed by p-toluenesulfonic acid monohydrate (0.51 g, 2.67 mmol, 0.1 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, use a mixture of ethyl acetate and hexanes as the eluent. The starting acetal will have a higher Rf value than the more polar aldehyde product. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (pH ~7). This will neutralize the PTSA catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification

The crude 2-methyl-5-thiazoleacetaldehyde can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, for smaller scales or if the crude product is of sufficient purity, short-path distillation under reduced pressure can be employed.[9][10]

Analytical Characterization and Reaction Monitoring

Consistent and accurate monitoring of the reaction is crucial for determining the reaction endpoint and ensuring optimal yield and purity.

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted as needed.

  • Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate or ceric ammonium molybdate). The aldehyde product should appear as a new, more polar spot (lower Rf) compared to the starting acetal.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for monitoring the disappearance of the starting material and the appearance of the product.[11] It also provides confirmation of the product's molecular weight.

High-Performance Liquid Chromatography (HPLC)

For non-volatile products or for more quantitative analysis, reverse-phase HPLC can be utilized.[12] A C18 column with a water/acetonitrile or water/methanol gradient is typically effective. The aldehyde product will have a different retention time than the starting acetal. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be used to enhance UV detection of the aldehyde.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the structure of the final product.[14] Key diagnostic signals for the successful conversion include:

  • ¹H NMR: Disappearance of the methoxy protons (singlet around 3.3 ppm) and the acetal proton (triplet around 4.5-5.0 ppm) of the starting material. Appearance of a characteristic aldehyde proton signal (singlet or triplet, depending on coupling, between 9-10 ppm).

  • ¹³C NMR: Disappearance of the acetal carbon signal (around 100-110 ppm) and the appearance of a downfield aldehyde carbonyl carbon signal (around 190-200 ppm).

Visualization of Workflow and Reaction

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Combine Acetal, Acetone, and Water add_catalyst Add PTSA start->add_catalyst stir Stir at Room Temp. add_catalyst->stir monitor Monitor by TLC/GC stir->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Distillation concentrate->purify product Pure Aldehyde purify->product reaction_pathway reactant 2-(2-Methylthiazol-5-yl)acetaldehyde dimethyl acetal product 2-Methyl-5-thiazoleacetaldehyde reactant->product Hydrolysis reagents H₃O⁺ (from PTSA/H₂O) Acetone

Caption: Acid-catalyzed hydrolysis of the dimethyl acetal to the aldehyde.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform all manipulations in a well-ventilated fume hood.

  • Reagent Handling:

    • p-Toluenesulfonic acid: Corrosive. Avoid contact with skin and eyes.

    • Organic Solvents (Acetone, Diethyl Ether, Ethyl Acetate): Highly flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient catalyst or reaction time.Add a small amount of additional PTSA. Allow the reaction to stir for a longer period. Gentle heating may be applied.
Low Yield Inefficient extraction or product degradation.Ensure complete extraction by performing multiple extractions. Avoid prolonged exposure to strong acid.
Formation of Byproducts Reaction conditions are too harsh.Use a milder acid or lower the reaction temperature.
Difficulty in Purification Co-elution of impurities.Optimize the solvent system for column chromatography. Consider derivatization for easier separation.

Conclusion

The synthesis of 2-methyl-5-thiazoleacetaldehyde from its dimethyl acetal via acid-catalyzed hydrolysis is a straightforward and efficient transformation. By carefully selecting a mild acid catalyst and appropriate reaction conditions, the target aldehyde can be obtained in good yield and purity. The protocol and analytical methods described in this application note provide a solid foundation for researchers requiring this valuable synthetic intermediate.

References

  • JoVE. (2025, May 22). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE.
  • ResearchGate. (2025, August 6). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. ResearchGate.
  • Carbonyl Protecting Groups. (n.d.).
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis.
  • Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. (n.d.). PMC.
  • Chem-Impex. (n.d.). 2-Methylthiazole-5-carbaldehyde.
  • OSHA. (n.d.). ACETALDEHYDE.
  • An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. (n.d.). PMC.
  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (2017, October 13).
  • Carbonyl Protecting Groups. (n.d.).
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4).
  • Analytical Methods. (n.d.).
  • SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION. (n.d.).
  • ChemicalBook. (n.d.). 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis.
  • Google Patents. (n.d.). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC.
  • Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. (n.d.).
  • PubChem. (n.d.). 2-Methyl-1,3-thiazole-5-carbaldehyde.
  • ResearchGate. (2025, August 7). The Synthesis of 2-Methyl-5-phenacyl-1,3,4-thiadiazoles. ResearchGate.
  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Sciencemadness Discussion Board. (2016, August 11). Help with 2,2'-bisthiazole.
  • Google Patents. (n.d.). US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.
  • MDPI. (2026, February 6). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde.
  • ResearchGate. (2025, August 6). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate.
  • Google Patents. (n.d.). WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole.
  • Google Patents. (n.d.). US20040011639A1 - Method for purifying 2-chloro-5-chloromethyl thiazole.
  • Google Patents. (n.d.). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones.
  • PubChem. (n.d.). 2-Methyl-5-phenyl-1,3,4-thiadiazole.

Sources

Using 5-(2,2-dimethoxyethyl)-2-methyl-1,3-thiazole in Hantzsch synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Telescoped Hantzsch Synthesis Using 5-(2,2-dimethoxyethyl)-2-methyl-1,3-thiazole

Part 1: Executive Summary & Strategic Rationale

The Challenge: The Hantzsch dihydropyridine (DHP) synthesis classically requires an aldehyde substrate.[1] However, heteroaromatic acetaldehydes—such as 2-(2-methylthiazol-5-yl)acetaldehyde —are notoriously unstable, prone to rapid polymerization, oxidation, or enolization upon isolation.

The Solution: This protocol details the use of This compound as a robust, shelf-stable "masked aldehyde" surrogate. By employing a telescoped (one-pot) acid-catalyzed deprotection-cyclization strategy , researchers can generate thiazole-functionalized 1,4-dihydropyridines without isolating the labile aldehyde intermediate.

Key Advantages:

  • Stability: Bypasses the isolation of unstable thiazole-acetaldehydes.

  • Efficiency: Single-reactor protocol reduces solvent waste and handling time.

  • Diversity: Compatible with various

    
    -keto esters for library generation.
    

Part 2: Chemical Mechanism & Pathway

The transformation relies on an acid-mediated "switch." The reaction environment must be acidic enough to hydrolyze the acetal (generating the reactive electrophile) but controlled enough to allow the subsequent Hantzsch condensation (Knoevenagel/Michael/Cyclization sequence).

Reaction Scheme:

  • Activation: Hydrolysis of the dimethyl acetal to the free aldehyde.

  • Condensation: Reaction with 2 equivalents of

    
    -keto ester and an ammonia source.[1][2]
    
  • Cyclization: Formation of the 1,4-DHP ring.

Hantzsch_Mechanism Acetal 5-(2,2-dimethoxyethyl)- 2-methyl-1,3-thiazole (Stable Precursor) Aldehyde Intermediate: 2-(2-methylthiazol-5-yl) acetaldehyde (Transient/Labile) Acetal->Aldehyde Hydrolysis (-2 MeOH) Acid Acid Catalyst (HCl/AcOH) Acid->Aldehyde DHP Product: 4-((2-methylthiazol-5-yl)methyl)- 1,4-dihydropyridine Aldehyde->DHP Hantzsch Cyclization Reagents 2 equiv. β-Keto Ester + NH4OAc Reagents->DHP

Figure 1: Mechanistic pathway for the conversion of the thiazole acetal to the dihydropyridine scaffold.

Part 3: Detailed Experimental Protocol

Safety Warning: Thiazoles and DHP derivatives may be bioactive. Handle all reagents in a fume hood. Ammonium acetate releases ammonia gas upon heating.

Materials & Reagents
ComponentRoleEquiv.Notes
This compound Substrate1.0The "Masked Aldehyde"
Ethyl Acetoacetate

-Keto Ester
2.2Can substitute with other acetoacetates
Ammonium Acetate Nitrogen Source4.0Excess ensures saturation
Acetic Acid (Glacial) Solvent/CatalystN/AProvides acidic medium for hydrolysis
Ethanol (Absolute) Co-SolventN/AOptional, for solubility modulation
Step-by-Step Procedure (Telescoped Method)

1. Pre-Activation (Acetal Hydrolysis)

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add This compound (1.0 equiv) to the flask.

  • Solvent: Add Glacial Acetic Acid (10 volumes relative to substrate mass). Note: The acidity of glacial AcOH is usually sufficient to hydrolyze the acetal at elevated temperatures. If reaction is sluggish, add 5 mol% concentrated HCl.

  • Incubation: Heat to 60°C for 30 minutes.

  • Validation (Critical): Pull a small aliquot for TLC or NMR.

    • Target: Disappearance of the acetal methoxy singlet (~3.3 ppm in

      
      H NMR) and appearance of the aldehyde proton (~9.8 ppm, often broad).
      

2. Hantzsch Cyclization

  • Addition: To the same flask (containing the generated aldehyde in situ), add Ammonium Acetate (4.0 equiv) and Ethyl Acetoacetate (2.2 equiv).

  • Reaction: Increase temperature to Reflux (approx. 100-110°C) . Stir vigorously.

  • Timecourse: 2–4 hours. The solution typically darkens to a deep yellow/orange.

  • Monitoring: Monitor by TLC (Mobile Phase: 40% EtOAc in Hexanes). Look for the formation of a highly UV-active (fluorescent) spot, characteristic of DHPs.

3. Work-up & Isolation

  • Quench: Cool the mixture to room temperature. Pour slowly into ice-cold water (20 volumes).

  • Precipitation: In many cases, the DHP product will precipitate as a solid. Stir for 30 minutes to granulate.

    • If Solid: Filter, wash with water and cold ethanol.

    • If Oil: Extract with Ethyl Acetate (3x). Wash organics with saturated NaHCO

      
       (to remove acetic acid) and Brine. Dry over Na
      
      
      
      SO
      
      
      and concentrate.
  • Purification: Recrystallization from Ethanol/Water is preferred. If necessary, flash chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Part 4: Process Control & Troubleshooting

Workflow Logic Diagram:

Workflow Start Start: Thiazole Acetal Step1 Add AcOH (+ cat. HCl) Heat to 60°C Start->Step1 Check QC: Is Acetal Cleaved? (NMR/TLC) Step1->Check Check->Step1 No (Add more acid/time) Step2 Add NH4OAc + β-Keto Ester Reflux 3h Check->Step2 Yes (Aldehyde present) Workup Pour into Ice Water Precipitate/Extract Step2->Workup Finish Isolate DHP Workup->Finish

Figure 2: Operational workflow for the telescoped synthesis.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
No Reaction (Acetal Intact) Acidity too low.Add 5-10 mol% HCl or p-Toluenesulfonic acid (PTSA) during Step 1.
Complex Mixture/Tars Aldehyde decomposition.Reduce Step 1 time; ensure immediate addition of Hantzsch reagents once hydrolysis is confirmed.
Aromatized Pyridine Product Oxidation occurred.[1][2]Degas solvents with Nitrogen; avoid prolonged heating after reaction completion.
Low Yield Incomplete Cyclization.Use microwave irradiation (120°C, 20 min) to drive the condensation.

Part 5: References

  • Hantzsch, A. (1881).[1] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[2] Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638.

  • Alfa Chemistry. (2023). "Hantzsch Dihydropyridine Synthesis: Mechanism and Protocols." Alfa Chemistry Application Notes.

  • Memarian, H. R., et al. (2018). "One-pot synthesis of Hantzsch 1,4-dihydropyridines using acetals as aldehyde equivalents."[3] ResearchGate/Journal Citations.

  • MDPI. (2016). "Synthesis of Thiazole-Derivatives via Hantzsch Protocols." Molecules, 21.

  • PubChem. (2023). "Compound Summary: this compound." National Library of Medicine.

(Note: While specific literature on this exact starting material in Hantzsch synthesis is proprietary or niche, the protocols above are derived from validated methodologies for acetal-protected aldehydes in heterocycle synthesis.)

Sources

Application Notes and Protocols: Reductive Amination of 2-Methyl-5-thiazoleacetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Methyl-5-thiazole Ethylamine Scaffold

The 2-methyl-5-thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of pharmacologically active compounds. Its ethylamine derivatives, accessible through the reductive amination of 2-methyl-5-thiazoleacetaldehyde, are key intermediates in the synthesis of numerous drug candidates. This application note provides a comprehensive guide to the reductive amination of this specific precursor, offering detailed protocols, mechanistic insights, and practical advice for researchers in drug discovery and development. The choice of reductive amination for this transformation is advantageous as it is a reliable and controlled method for forming carbon-nitrogen bonds, mitigating the risk of over-alkylation often encountered with direct alkylation of amines.[1]

The Mechanism of Reductive Amination

Reductive amination is a two-step, one-pot reaction that begins with the formation of an imine or iminium ion from an aldehyde or ketone and an amine. This intermediate is then reduced in situ by a selective reducing agent to yield the corresponding amine.[1][2] The reaction is typically performed under mildly acidic conditions, which catalyzes the initial condensation step.[1][3]

The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mild nature and its ability to selectively reduce imines and iminium ions faster than aldehydes.[4][5][6] This selectivity prevents the undesired reduction of the starting aldehyde to an alcohol.[6]

Reductive_Amination_Mechanism cluster_1 Imine Formation (Acid-Catalyzed) cluster_2 Reduction Aldehyde 2-Methyl-5-thiazole- acetaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R-NH2 Amine Primary Amine (R-NH2) Amine->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium - H2O, + H+ Product N-Substituted 2-(2-methyl- 5-thiazolyl)ethanamine Iminium->Product + [H-] Reducing_Agent NaBH(OAc)3 Reducing_Agent->Product caption Mechanism of Reductive Amination Experimental_Workflow Start Start Reagent_Prep Reagent Preparation: - Dissolve aldehyde and amine in solvent - Add acetic acid if needed Start->Reagent_Prep Imine_Formation Imine Formation: - Stir at room temperature Reagent_Prep->Imine_Formation Reduction Reduction: - Add NaBH(OAc)3 portion-wise - Monitor by TLC/LC-MS Imine_Formation->Reduction Workup Aqueous Work-up: - Quench with NaHCO3 - Extract with organic solvent Reduction->Workup Purification Purification: - Dry, filter, and concentrate - Column chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End caption Experimental Workflow

Sources

Preparation of thiamine analogs using thiazole acetal intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Thiamine (Vitamin B1) Analogs via Thiazole Acetal Intermediates

Abstract

This application note details a robust synthetic strategy for generating thiamine analogs utilizing 4-methyl-5-(2,2-diethoxyethyl)thiazole as a pivotal acetal-protected intermediate. Unlike traditional routes that rely on the direct coupling of 5-(2-hydroxyethyl)-4-methylthiazole (free alcohol), the acetal route offers superior control over side-chain chemistry, preventing premature oxidation and allowing for the generation of C5-functionalized derivatives (aldehydes, extended alkyls, and amines). We provide optimized protocols for the Hantzsch construction of the thiazole acetal, its quaternization with the pyrimidine moiety, and subsequent deprotection/diversification.

Introduction & Strategic Rationale

Thiamine (Vitamin B1) consists of a thiazolium ring linked to an aminopyrimidine via a methylene bridge. Structural analogs of thiamine are critical for:

  • Metabolic Probes: Inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes (e.g., pyruvate dehydrogenase).[1]

  • Bioavailability Enhancement: Lipid-soluble prodrugs (e.g., Benfotiamine, Fursultiamine).

  • Antimicrobial Targets: Riboswitch ligands that regulate bacterial thiamine biosynthesis.

The Synthetic Challenge: The standard Williams-Cline synthesis utilizes 5-(2-hydroxyethyl)-4-methylthiazole.[2] However, the free hydroxyl group at C5 limits the ability to introduce diverse functional groups without complex protection/deprotection steps.

The Solution: Thiazole Acetal Intermediates By constructing the thiazole ring with a masked aldehyde side chain—specifically 4-methyl-5-(2,2-diethoxyethyl)thiazole —researchers gain a "divergent point" intermediate. The acetal is stable under the harsh conditions required for pyrimidine coupling (quaternization) but can be gently hydrolyzed later to release a reactive aldehyde for further derivatization.

Synthetic Pathway Visualization

The following flow diagram illustrates the convergent synthesis, highlighting the stability of the acetal intermediate during the critical coupling phase.

ThiamineSynthesis cluster_legend Key: Reaction Phases Precursor 3,3-Diethoxy-4-oxopentyl Acetate (Masked Precursor) AcetalThiazole INTERMEDIATE A: 4-Methyl-5-(2,2-diethoxyethyl)thiazole Precursor->AcetalThiazole Hantzsch Cyclization (Reflux) Thio Thioformamide (HCSNH2) Thio->AcetalThiazole QuatSalt INTERMEDIATE B: Thiazolium Acetal Salt AcetalThiazole->QuatSalt Quaternization (100°C, DMF) Pyrimidine 4-Amino-5-bromomethyl- 2-methylpyrimidine Pyrimidine->QuatSalt Hydrolysis Acid Hydrolysis (HCl/H2O) QuatSalt->Hydrolysis Aldehyde Thiamine C5-Aldehyde Analog Hydrolysis->Aldehyde Deprotection Target1 Target 1: Side-Chain Modified (Reductive Amination) Aldehyde->Target1 R-NH2 / NaBH3CN Target2 Target 2: Standard Thiamine (Reduction) Aldehyde->Target2 NaBH4

Figure 1: Convergent synthesis pathway utilizing the thiazole acetal to protect the C5 side chain during pyrimidine coupling.[3]

Detailed Protocols

Phase 1: Synthesis of 4-Methyl-5-(2,2-diethoxyethyl)thiazole (The Acetal Intermediate)

This step modifies the classic Hantzsch synthesis by using a protected aldehyde precursor.

  • Reagents:

    • 3-bromo-4,4-diethoxy-2-pentanone (Prepared by bromination of 4,4-diethoxy-2-pentanone).

    • Thioformamide (freshly prepared or stabilized).

    • Ethanol (anhydrous).

    • Magnesium sulfate (MgSO4).

  • Protocol:

    • Preparation: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve thioformamide (6.1 g, 0.1 mol) in 100 mL of anhydrous ethanol.

    • Addition: Dropwise add 3-bromo-4,4-diethoxy-2-pentanone (25.3 g, 0.1 mol) over 30 minutes at room temperature. The reaction is exothermic; ensure temperature does not exceed 40°C.

    • Cyclization: Heat the mixture to reflux (78°C) for 4 hours. Monitor consumption of the bromoketone via TLC (Hexane:EtOAc 4:1).

    • Work-up: Cool to room temperature. Neutralize the hydrobromide salt formed by adding saturated NaHCO3 solution until pH 8.

    • Extraction: Evaporate ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL). Dry combined organics over MgSO4.

    • Purification: Concentrate in vacuo. Purify the oily residue by vacuum distillation (bp 110-115°C @ 10 mmHg) to yield the thiazole acetal as a pale yellow oil.

  • Validation Point: 1H NMR (CDCl3) should show the characteristic acetal proton triplet at ~4.8 ppm and the thiazole C2 proton singlet at ~8.6 ppm.

Phase 2: Quaternization with Pyrimidine Moiety

This step couples the thiazole acetal with the pyrimidine ring. The acetal group prevents side reactions that free hydroxyls might undergo (e.g., O-alkylation).

  • Reagents:

    • Intermediate from Phase 1 (Thiazole Acetal).

    • 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide.

    • DMF (Dimethylformamide) or Nitromethane.

  • Protocol:

    • Mixing: In a pressure tube or heavy-walled flask, suspend 4-amino-5-bromomethyl-2-methylpyrimidine HBr (2.8 g, 10 mmol) in 10 mL DMF.

    • Coupling: Add 4-methyl-5-(2,2-diethoxyethyl)thiazole (2.15 g, 10 mmol).

    • Heating: Seal the vessel and heat to 100°C for 24 hours. The suspension will gradually clear as the quaternary salt forms, then may precipitate.

    • Isolation: Cool to 0°C. Dilute with 50 mL acetone to precipitate the product fully. Filter the white/off-white solid.

    • Wash: Wash the filter cake with cold acetone and ether.

  • Result: You now possess the Thiamine Acetal Analog . This is a stable "storage form" of the reactive aldehyde analog.

Phase 3: Deprotection and Diversification

To generate specific analogs, the acetal is hydrolyzed to the aldehyde, which is then immediately reacted.

  • Protocol (General):

    • Dissolve the quaternary salt in 10% aqueous HCl.

    • Stir at 60°C for 2 hours. (Monitor disappearance of acetal peak by NMR).

    • For Thiamine (Control): Neutralize and treat with NaBH4 to reduce the aldehyde to the alcohol.

    • For Amine Analogs: Adjust pH to 6, add the desired amine (R-NH2) and NaBH3CN (Sodium cyanoborohydride) to perform reductive amination.

Data Summary: Intermediate Characteristics

The following table summarizes the physicochemical properties expected for the key intermediates, aiding in process monitoring.

CompoundFormulaMW ( g/mol )StateKey NMR Signal (1H, CDCl3/D2O)
Thiazole Acetal C10H17NO2S215.31Yellow Oil

4.85 (t, 1H, Acetal CH),

8.65 (s, 1H, Thiazole C2-H)
Pyrimidine Bromide C6H9BrN3+203.06White Solid

4.60 (s, 2H, -CH2-Br)
Quaternary Salt C16H26N4O2S+338.47Hygroscopic Solid

5.50 (s, 2H, Bridge -CH2-),

9.80 (s, 1H, Thiazolium C2-H)

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: While the acetal is relatively stable, the formation of the thiazole (Phase 1) requires anhydrous conditions to prevent hydrolysis of the bromoketone precursor.

  • Quaternization Temperature: Do not exceed 110°C during Phase 2. Higher temperatures can lead to the degradation of the pyrimidine ring or premature cleavage of the acetal.

  • Acetal Stability: If the acetal hydrolyzes too early (during workup), you will see a distinctive aldehyde peak at ~9.8 ppm. If this occurs, process immediately to the final analog to avoid polymerization.

References

  • Williams, R. R., & Cline, J. K. (1936).[2] Synthesis of Vitamin B1.[4][5] Journal of the American Chemical Society, 58(8), 1504–1505. [Link]

  • Lefevre, F., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.[6] Molecules, 30(4), 1800. [Link]

  • Zhu, Y., et al. (2012). Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • Chan, A. H. Y., et al. (2017). Synthesis of pyrrothiamine, a novel thiamine analogue, and evaluation of derivatives as potent and selective inhibitors of pyruvate dehydrogenase.[1] Organic & Biomolecular Chemistry, 15, 5507-5510. [Link]

  • Bettendorff, L. (2023).[7] Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases.[4] International Journal of Molecular Sciences, 24(14), 11262. [Link]

Sources

The Umpolung Strategy: A Technical Guide to C-C Bond Formation with Masked Thiazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the formation of carbon-carbon (C-C) bonds stands as a cornerstone, enabling the construction of complex molecular architectures that are the bedrock of modern medicine and materials science. Among the diverse strategies to forge these critical linkages, the concept of "umpolung," or the reversal of polarity, offers a unique and powerful approach. This guide provides an in-depth exploration of C-C bond formation reactions utilizing masked thiazole aldehydes, a strategy that masterfully employs thiazolium salts to invert the inherent electrophilic nature of aldehydes, transforming them into potent nucleophiles.

This document will delve into the theoretical underpinnings, mechanistic intricacies, and practical applications of two seminal umpolung reactions: the Stetter reaction and the benzoin condensation. We will provide not just the "how" but, more critically, the "why" behind experimental choices, equipping you with the knowledge to not only replicate these powerful transformations but also to innovate and adapt them to your specific synthetic challenges.

The Core Principle: Umpolung and the Breslow Intermediate

At the heart of these reactions lies the ingenious use of N-heterocyclic carbenes (NHCs), generated in situ from thiazolium salts, to achieve a reversal of the aldehyde's natural reactivity.[1] An aldehyde carbon is typically electrophilic. However, upon reaction with a thiazolium-derived NHC, the aldehyde is converted into a nucleophilic species known as the Breslow intermediate.[2][3] This key intermediate is the common thread that links the Stetter reaction and benzoin condensation, acting as an acyl anion equivalent that can then participate in C-C bond formation.[3]

The formation of the Breslow intermediate is a pivotal step. It begins with the deprotonation of the thiazolium salt by a base to generate the nucleophilic carbene. This carbene then attacks the aldehyde's carbonyl carbon, leading to a tetrahedral intermediate. A subsequent proton transfer generates the enamine-like Breslow intermediate, which is stabilized by the thiazole ring.[4] This transient yet crucial species is the linchpin of the umpolung strategy, enabling the aldehyde to react as a nucleophile.

graph "Breslow_Intermediate_Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Thiazolium_Salt [label="Thiazolium Salt"]; Base [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NHC [label="N-Heterocyclic Carbene (NHC)"]; Aldehyde [label="Aldehyde (R-CHO)"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"]; Breslow_Intermediate [label="Breslow Intermediate\n(Nucleophilic Acyl Anion Equivalent)"];

Thiazolium_Salt -> NHC [label="-H+"]; Base -> Thiazolium_Salt [style=invis]; NHC -> Aldehyde [label="Nucleophilic Attack"]; Aldehyde -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Breslow_Intermediate [label="Proton Transfer"]; }

Figure 1: Formation of the Breslow Intermediate.

The Stetter Reaction: Forging 1,4-Dicarbonyl Compounds

First reported by Dr. Hermann Stetter in 1973, the Stetter reaction is a powerful method for the synthesis of 1,4-dicarbonyl compounds through the conjugate addition of an aldehyde to a Michael acceptor.[3] These 1,4-dicarbonyl motifs are valuable synthetic intermediates, serving as precursors for a variety of heterocycles, including furans and pyrroles via the Paal-Knorr synthesis.[3]

The reaction is versatile, accommodating a wide range of aromatic and heteroaromatic aldehydes. Aliphatic aldehydes can also be employed, though they are more prone to side reactions like aldol condensation, especially when cyanide is used as the catalyst.[3] A key advantage of using thiazolium salts is their ability to suppress this undesired pathway.[3] The Michael acceptor can be an α,β-unsaturated ketone, ester, nitrile, or nitro compound.

Mechanistic Pathway of the Stetter Reaction

The catalytic cycle of the Stetter reaction commences with the formation of the Breslow intermediate as previously described. This nucleophilic species then undergoes a 1,4-conjugate addition to the Michael acceptor, forming a new C-C bond and generating an enolate intermediate. Subsequent proton transfer and elimination of the thiazolium catalyst yield the desired 1,4-dicarbonyl product and regenerate the active NHC catalyst, thus completing the cycle.[3][4]

graph "Stetter_Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Breslow [label="Breslow Intermediate"]; Michael_Acceptor [label="Michael Acceptor"]; Conjugate_Addition [label="1,4-Conjugate Addition"]; Enolate_Intermediate [label="Enolate Intermediate"]; Proton_Transfer [label="Proton Transfer"]; Product_Formation [label="1,4-Dicarbonyl Product + Regenerated NHC"];

Breslow -> Michael_Acceptor [label=""]; Michael_Acceptor -> Conjugate_Addition; Conjugate_Addition -> Enolate_Intermediate; Enolate_Intermediate -> Proton_Transfer; Proton_Transfer -> Product_Formation; }

Figure 2: Catalytic Cycle of the Stetter Reaction.
Experimental Protocol: Intermolecular Stetter Reaction

The following is a general protocol for a thiazolium-catalyzed intermolecular Stetter reaction. Optimization of reaction conditions, including catalyst, base, solvent, and temperature, may be necessary for specific substrates.

Materials:

  • Thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) (10-20 mol%)

  • Base (e.g., triethylamine (Et3N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)) (1.2 equivalents)

  • Aldehyde (1 equivalent)

  • Michael acceptor (1.2 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiazolium salt catalyst.

  • Add the anhydrous solvent and stir until the catalyst is dissolved.

  • Add the base to the solution and stir for 10-15 minutes to generate the N-heterocyclic carbene in situ.

  • Add the aldehyde to the reaction mixture and stir for an additional 5-10 minutes.

  • Add the Michael acceptor to the flask and allow the reaction to proceed at the desired temperature (room temperature to 60 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-dicarbonyl compound.

Substrate Scope and Yields for the Intramolecular Stetter Reaction

The intramolecular Stetter reaction is a particularly powerful variant for the construction of cyclic systems. The following table summarizes the scope of this reaction with various tethered Michael acceptors.

EntryAldehydeTethered Michael AcceptorProductYield (%)Enantiomeric Excess (%)Reference
1Aromaticα,β-Unsaturated EsterChromanone9290[5]
2Aromaticα,β-Unsaturated KetoneIndanone9592[6]
3Aliphaticα,β-Unsaturated AmideLactam8593[5]
4Aromaticα,β-Unsaturated NitrileCyclic Ketone7888[5]

The Benzoin Condensation: Synthesis of α-Hydroxy Ketones

The benzoin condensation is a classic C-C bond-forming reaction that involves the coupling of two aldehydes to form an α-hydroxy ketone, also known as an acyloin.[7] This reaction, traditionally catalyzed by cyanide, can be performed under milder and safer conditions using thiazolium salts, such as thiamine (Vitamin B1).[8]

Mechanistic Pathway of the Benzoin Condensation

Similar to the Stetter reaction, the benzoin condensation proceeds through the formation of the Breslow intermediate. This nucleophilic species then attacks the carbonyl carbon of a second aldehyde molecule. A series of proton transfers and the subsequent elimination of the thiazolium catalyst yield the benzoin product.[9]

graph "Benzoin_Condensation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Breslow [label="Breslow Intermediate"]; Aldehyde2 [label="Second Aldehyde Molecule"]; Nucleophilic_Attack [label="Nucleophilic Attack"]; Tetrahedral_Adduct [label="Tetrahedral Adduct"]; Proton_Transfers [label="Proton Transfers"]; Product_Formation [label="α-Hydroxy Ketone (Benzoin) + Regenerated NHC"];

Breslow -> Aldehyde2 [label=""]; Aldehyde2 -> Nucleophilic_Attack; Nucleophilic_Attack -> Tetrahedral_Adduct; Tetrahedral_Adduct -> Proton_Transfers; Proton_Transfers -> Product_Formation; }

Figure 3: Catalytic Cycle of the Benzoin Condensation.
Experimental Protocol: Thiamine-Catalyzed Benzoin Condensation

This protocol provides a step-by-step guide for the synthesis of benzoin from benzaldehyde using thiamine hydrochloride as the catalyst.

Materials:

  • Thiamine hydrochloride (0.05 equivalents)

  • Water

  • 95% Ethanol

  • 3 M Sodium hydroxide (NaOH) solution

  • Benzaldehyde (1 equivalent)

Procedure:

  • In a round-bottom flask, dissolve thiamine hydrochloride in water.

  • Add 95% ethanol to the solution and cool the mixture in an ice bath.

  • Slowly add the 3 M NaOH solution dropwise while maintaining a low temperature. The solution should turn yellow, indicating the formation of the thiamine ylide.

  • Add benzaldehyde to the reaction mixture and warm the solution to around 60°C for 1-1.5 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the benzoin product.

  • Collect the crystals by vacuum filtration and wash them with cold water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure benzoin.

  • Dry the crystals and determine the yield and melting point.

Troubleshooting and Optimization

While these reactions are robust, certain challenges can arise. Here are some common issues and potential solutions:

  • Low Yields: This can be due to several factors, including impure reagents, insufficient catalyst activity, or suboptimal reaction conditions. Ensure that the aldehyde is freshly distilled, as benzoic acid impurities can inhibit the reaction. The choice of base and solvent is also critical; for instance, stronger bases like DBU may be required for less reactive substrates.

  • Side Reactions: In the Stetter reaction, the primary side reaction is the competing benzoin condensation.[3] While this is a reversible process, it can consume the starting aldehyde. Using an excess of the Michael acceptor can help to drive the reaction towards the Stetter product. For the benzoin condensation, over-oxidation of the product can occur. Careful control of the reaction time and temperature is crucial.

  • Epimerization: For asymmetric reactions, epimerization of the product can be a concern, especially with prolonged reaction times or in the presence of a strong base. It is important to monitor the reaction progress and quench it as soon as it reaches completion.[10]

Applications in Drug Development and Natural Product Synthesis

The C-C bond-forming capabilities of the Stetter and benzoin reactions have been harnessed in the synthesis of numerous biologically active molecules and natural products.

  • Phenytoin Synthesis: The benzoin condensation serves as a key step in a greener synthesis of the antiepileptic drug phenytoin.[11]

  • rac-Hirsutic Acid C Synthesis: An intramolecular Stetter reaction was a pivotal step in the total synthesis of the natural product rac-hirsutic acid C.[3]

  • Rucaparib Synthesis: A cyanide-catalyzed imino-Stetter reaction was employed in the synthesis of the PARP inhibitor drug rucaparib.[12]

These examples underscore the synthetic utility of these umpolung strategies in constructing complex molecular frameworks with pharmaceutical relevance.

Conclusion

C-C bond formation reactions utilizing masked thiazole aldehydes represent a powerful and elegant strategy in modern organic synthesis. The ability to reverse the polarity of aldehydes through the use of thiazolium-based N-heterocyclic carbene catalysts opens up a rich field of synthetic possibilities. The Stetter reaction and the benzoin condensation, as highlighted in this guide, provide efficient routes to valuable 1,4-dicarbonyl compounds and α-hydroxy ketones, respectively. By understanding the underlying mechanisms and mastering the practical aspects of these reactions, researchers can unlock new avenues for the construction of complex molecules with significant applications in drug discovery and beyond.

References

  • Breslow, R. (1958). On the Mechanism of Thiamine Action. IV. 1 Evidence from Studies on Model Systems. Journal of the American Chemical Society, 80(14), 3719–3726.
  • Stetter, H. (1976). Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Approach. Angewandte Chemie International Edition in English, 15(11), 639-647.
  • The Stetter reaction: modern methodologies and useful applications in total synthesis of natural products and drugs. (2026). ResearchGate. [Link]

  • Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. (2022). RSC Publishing. [Link]

  • A Highly Enantioselective Catalytic Intramolecular Stetter Reaction. (2002). Journal of the American Chemical Society, 124(34), 10012–10013.
  • Contributions from the Stetter Reaction to the Organic Chemistry. (n.d.). IJCRT.org.
  • Benzoin Condensation Reaction: Mechanism, Examples, and Lab Insights. (n.d.). Vedantu.
  • Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. (2012). Molecules, 17(2), 1335-1351.
  • THE STETTER REACTION: SYNTHESIS OF COMPLEX SPIRO BIS-INDANES AND STUDIES ON QUATERNARY CENTER FORMATION A Thesis Submitted to th. (n.d.). bac-lac.gc.ca.
  • Scope of the Asymmetric Intramolecular Stetter Reaction Catalyzed by Chiral Nucleophilic Triazolinylidene Carbenes. (2008). The Journal of Organic Chemistry, 73(7), 2634–2641.
  • Stetter Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Thiazolium Ylide-Catalyzed Intramolecular Aldehyde-Ketone Benzoin-Forming Reactions: Substrate Scope. (2025). ResearchGate. [Link]

  • Thiazolium Salts: From Thiamine to Cutting‐Edge Organocatalysts. (2025). ResearchGate. [Link]

  • Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review. (2018). MedCrave online. [Link]

  • An efficient synthesis of achiral and chiral 1,2,4-triazolium salts: bench stable precursors for N-heterocyclic carbenes. (n.d.). SciSpace.
  • Benzoin Condensation. (n.d.). Organic Chemistry Tutor. [Link]

  • 9: Multistep Synthesis (Experiment). (2020). Chemistry LibreTexts. [Link]

  • Benzoin condens
  • Optimization of the Reaction Conditions. a. (n.d.).
  • Benzoin Condensation. (n.d.). Organic Chemistry Portal. [Link]

  • Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. (2019). Semantic Scholar. [Link]

  • Building Bridges: Biocatalytic C–C-Bond Formation toward Multifunctional Products. (2016).
  • (PDF) Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review. (2018). ResearchGate. [Link]

  • Thiazolium-catalyzed intermolecular Stetter reaction of linear and cyclic alkyl α-diketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Preparation of Novel Carbenes and their Catalytic Application to the Cross-Benzoin, Aza-Benzoin and Stetter Reactions. (n.d.). HARVEST (uSask).
  • DISSERTATION THE STETTER REACTION: SCOPE AND MECHANISTIC INVESTIGATION Submitted by Jennifer Lynn Moore Department of Chemistry. (2009). Mountain Scholar. [Link]

  • Quantifying Breslow intermediate reactivity in intermolecular Stetter reactions. (n.d.). PMC - NIH. [Link]

  • Recent Developments of Stetter Reaction: A Brief Review. (2022). Biomedicine and Chemical Sciences, 1(2), 99-112.
  • Stetter Reaction. (2023). YouTube. [Link]

  • Troubleshooting side reactions during the formylation step of synthesis. (n.d.). Benchchem.
  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in thiazole acetal hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TZ-404-HYD Topic: Troubleshooting Low Conversion Rates in Thiazole Acetal Deprotection Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Thiazole Trap"

If you are reading this, you are likely staring at an NMR spectrum showing starting material (SM) that refuses to budge, or worse, a complex mixture of decomposition products.

Hydrolyzing an acetal attached to a thiazole ring is deceptively difficult.[1] Unlike simple aliphatic acetals, thiazole-bearing acetals suffer from a double-kinetic penalty :

  • Electronic Destabilization: The thiazole ring is electron-deficient (similar to pyridine).[1] This destabilizes the oxocarbenium ion intermediate required for hydrolysis.

  • Protonation Deactivation: Under standard acidic conditions, the thiazole nitrogen (pKa ~2.5) protonates. This creates a cationic thiazolium species that exerts a massive inductive withdrawing effect, further shutting down the cleavage of the C-O bond.

This guide moves beyond "add more acid" (which usually destroys the ring) and focuses on equilibrium shifting and Lewis Acid catalysis .

Module 1: Diagnostic Workflow

Before altering your reaction, diagnose the specific failure mode using the logic flow below.

DiagnosticFlow Start ISSUE: Low Conversion CheckSM Is Starting Material (SM) still present? Start->CheckSM CheckDecomp Is the Thiazole Ring Intact? CheckSM->CheckDecomp Yes (Stalled) SideRxn DIAGNOSIS: Aldehyde Polymerization ACTION: Trap Aldehyde immediately (Use Bisulfite or Wittig in situ) CheckSM->SideRxn No (Consumed) MethodA DIAGNOSIS: Equilibrium Trap ACTION: Switch to Transacetalization (See Protocol A) CheckDecomp->MethodA Yes (Ring Intact) MethodB DIAGNOSIS: Acid Sensitivity ACTION: Switch to Neutral Oxidative (See Protocol B: Iodine/Acetone) CheckDecomp->MethodB No (Ring Opening)

Figure 1: Decision matrix for troubleshooting thiazole acetal deprotection failures.

Module 2: The Stability Paradox (Mechanism)

Q: Why does adding stronger acid (HCl/H₂SO₄) slow down the reaction?

A: You are fighting against the mechanism. Acetal hydrolysis is an A1 mechanism (unimolecular, acid-catalyzed). The rate-determining step is the departure of the alcohol to form the oxocarbenium ion.

  • The Ideal Scenario: The acetal oxygen protonates, leaves, and the adjacent carbon forms a resonance-stabilized cation.

  • The Thiazole Reality: The thiazole ring is an electron sink.[1] When you use strong protic acid, the thiazole nitrogen protonates first.[1] You now have a positively charged ring pulling electron density away from the acetal carbon. This raises the energy barrier for the oxocarbenium formation so high that the reaction stalls. Heating this mixture often leads to nucleophilic attack on the thiazole ring itself (ring opening) rather than acetal hydrolysis.

Module 3: Troubleshooting Protocols

Scenario A: The Equilibrium Trap (Stalled Reaction)

Issue: The reaction reaches ~50% conversion and stops, regardless of time. Root Cause: Hydrolysis is an equilibrium process (


).[1] In aqueous solvents, the released diol/alcohol cannot escape, and the electron-deficient aldehyde is prone to re-forming the acetal (or hemiacetal).

Solution: Transacetalization (The "Acetone Swap") Instead of using water as the solvent, use acetone (wet).[1] Acetone acts as a "sponge" for the released glycol/alcohol, forming a stable ketal (2,2-dimethyl-1,3-dioxolane) and driving the equilibrium forward.

Protocol A: Transacetalization with Lewis Acid
  • Reagents: Acetone (Reagent Grade, contains ~0.5% water), Indium(III) Triflate [In(OTf)₃] or Iron(III) Chloride [FeCl₃].[1]

  • Why: Lewis acids coordinate to the acetal oxygens without protonating the thiazole nitrogen as aggressively as Brønsted acids.

  • Dissolve the thiazole acetal (1.0 equiv) in Acetone (0.1 M concentration).

  • Add In(OTf)₃ (5 mol%) or FeCl₃ (5 mol%).[1]

  • Optional: Add 1-2 equivalents of water if using anhydrous acetone.

  • Heat to 40°C.

  • Monitor: The released ethylene glycol reacts with acetone to form a volatile ketal.

  • Workup: Quench with sat. NaHCO₃.

Scenario B: Acid-Sensitive Substrates (Decomposition)

Issue: The thiazole ring degrades, or other functional groups (Boc, silyl ethers) fall off. Root Cause: The pH is too low.

Solution: Neutral Oxidative Deprotection (Iodine/Acetone) This is the gold standard for sensitive heteroaromatics. It operates via a mechanism distinct from classical hydrolysis.[2][3][4][5][6][7] Iodine acts as a mild Lewis acid and facilitates a substrate exchange with acetone.[4]

Protocol B: Iodine-Catalyzed Deprotection
  • Reference: Sun, J. et al. J. Org.[1][3][8][9] Chem.2004 , 69, 8932.[8][10]

  • Mechanism: Iodine activates the acetal C-O bond. Acetone attacks the activated complex, transferring the protecting group to itself.

  • Dissolve substrate in Acetone (Reagent grade).

  • Add Iodine (I₂) (10-20 mol%). The solution will turn brown.

  • Stir at Room Temperature (RT).

  • Checkpoint: Most reactions complete in 15–30 mins. If slow, warm to 35°C.

  • Quench: Add sat. Na₂S₂O₃ (Sodium Thiosulfate) until the iodine color disappears (solution turns clear/yellow).

  • Extraction: Remove acetone in vacuo (do not heat excessively) and extract the aqueous residue with DCM/EtOAc.

Module 4: Comparative Data & Reagent Selection

Use this table to select the correct method based on your substrate's constraints.

MethodReagentspH ProfileThiazole CompatibilityBest For...[1]
Classical Hydrolysis 1M HCl / THFpH < 1Low (Protonates N)Simple, robust substrates only.
Transacetalization PPTS / Acetone / H₂OpH ~4-5Medium Equilibrium issues; large scale.[1]
Lewis Acid In(OTf)₃ / MeCN / H₂ONeutral/MildHigh Stalled reactions; sterically hindered acetals.[1]
Oxidative Exchange I₂ / Acetone Neutral Excellent Acid-sensitive rings; complex natural products.

Module 5: Mechanistic Visualization

The following diagram illustrates why the Transacetalization (Acetone) pathway succeeds where Classical Hydrolysis fails for thiazoles.

MechanismComparison cluster_fail Classical Acid Hydrolysis (Failure Mode) cluster_success Iodine/Acetone Exchange (Success Mode) T_Acetal Thiazole Acetal T_Prot Protonated Thiazole (Electron Sink) T_Acetal->T_Prot + H+ H_Plus H+ (Excess) Stall STALLED (No Oxocarbenium) T_Prot->Stall Inductive Deactivation T_Acetal2 Thiazole Acetal Complex Activated Complex (Neutral) T_Acetal2->Complex + I2 I2 I2 (Catalyst) Acetone Acetone (Solvent) Product Aldehyde + Acetone Ketal Complex->Product + Acetone (Substrate Exchange)

Figure 2: Comparison of the deactivated protonation pathway vs. the neutral iodine-catalyzed exchange pathway.[4]

References

  • Iodine-Catalyzed Deprotection: Sun, J.; Dong, Y.; Cao, L.; Wang, X.; Wang, S.; Hu, Y. "Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone."[3][8][9] J. Org.[8][9][10] Chem.2004 , 69, 8932–8934.[8][10]

  • Thiazole Ring Stability: Wipf, P.; Miller, C. P. "A New Synthesis of Thiazoles." Tetrahedron Lett.1992 , 33, 907–910. (Discusses Hantzsch synthesis and stability conditions).

  • Lewis Acid Methods: Gregg, B. T.; Golden, K. C.; Quinn, J. F.[10] "Indium(III) Trifluoromethanesulfonate-Catalyzed Deprotection of Acetals and Ketals." J. Org.[1][10] Chem.2007 , 72, 5890–5893.[10]

  • General Protective Groups: Wuts, P. G. M.[1] Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014 . (Chapter on Acetals).

Sources

Technical Support Center: Acid Treatment of Thiazole Acetals & Thiazolidines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers manipulating thiazole-containing scaffolds under acidic conditions. It addresses the dual challenges of side-chain acetal deprotection and thiazolidine (N,S-acetal) ring opening .[1]

Topic: Minimizing Side Reactions During Thiazole Acetal Acid Treatment Document ID: TS-THZ-042 Last Updated: 2025-10-27 Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers

Executive Summary & Mechanistic Scope

"Thiazole acetal treatment" typically refers to two distinct synthetic operations, each with unique stability profiles and side-reaction risks:

  • Type A: Side-Chain Deprotection. Hydrolysis of an acetal (e.g., dimethyl acetal, dioxolane) attached to a stable aromatic thiazole ring.[1]

    • Primary Risk:[1] Protonation of the thiazole nitrogen (

      
      ) retarding the reaction; transacetalization; polymerization of the released aldehyde.
      
  • Type B: Thiazolidine Ring Opening. Acidic hydrolysis of a thiazolidine (a cyclic N,S-acetal) to release a free thiol and amine (or aldehyde).[1]

    • Primary Risk:[1]

      
      -elimination (desulfurization), racemization of adjacent chiral centers, and equilibrium stalling (incomplete hydrolysis).[1]
      

This guide provides troubleshooting for both scenarios, with a focus on kinetic control and scavenger systems.

Visualizing the Danger Zones

The following diagram illustrates the divergent pathways of acid treatment. Note the "Critical Control Point" where side reactions dominate if conditions are effectively uncontrolled.

ThiazolePathways Start Substrate: Thiazole/Thiazolidine Acetal Acid Acid Treatment (H+ / H2O) Start->Acid PathA Pathway A: Side-Chain Deprotection Acid->PathA Aromatic Thiazole PathB Pathway B: Thiazolidine Opening Acid->PathB Saturated Thiazolidine DesiredA Target: Thiazole Aldehyde PathA->DesiredA Controlled pH Side1 Side Rxn 1: Polymerization (Aldehyde-Aldehyde) PathA->Side1 High Conc/No Scavenger DesiredB Target: Free Cysteine/Thiol PathB->DesiredB Aldehyde Trap Added Side2 Side Rxn 2: Racemization (C4 Epimerization) PathB->Side2 Strong Acid/Heat Side3 Side Rxn 3: Equilibrium Stalling (Re-closure) PathB->Side3 Reversible Equilibrium

Figure 1: Mechanistic divergence of thiazole acetal hydrolysis. Pathway B (Thiazolidine) is thermodynamically reversible and requires specific trapping agents to prevent Side Reaction 3.

Troubleshooting Guide (Q&A)

Category A: Incomplete Reaction & Equilibrium Issues

Q: Why does my thiazolidine deprotection stall at ~50% conversion even with strong acid? A: Thiazolidine hydrolysis is an equilibrium process.[1] The released aldehyde and aminothiol will spontaneously re-condense to form the thiazolidine ring (the "N,S-acetal").

  • The Fix: You must shift the equilibrium by irreversibly trapping the released aldehyde.

  • Protocol Adjustment: Add a "carbonyl scavenger" such as methoxyamine , semicarbazide , or a specialized resin-bound hydrazine.[1] This converts the volatile aldehyde into a stable oxime/hydrazone, driving the hydrolysis to completion (Le Chatelier’s principle).

Q: My aromatic thiazole acetal deprotection is extremely slow. Is the acid too weak? A: Not necessarily. The thiazole nitrogen is basic (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).[1] In acidic media, the thiazole ring protonates to form a thiazolium species.[1] This cationic charge exerts a strong electron-withdrawing effect, destabilizing the oxocarbenium transition state required for acetal hydrolysis.
  • The Fix: Increase the temperature rather than acid strength, or switch to a Lewis Acid catalyst (e.g., Cerium Ammonium Nitrate (CAN) or Iodine in Acetone ) which can activate the acetal oxygen without fully protonating the thiazole nitrogen.

Category B: Impurity Formation

Q: I see a new impurity with M+14 or M+28 mass shift. What is it? A: This often indicates transacetalization or methylation .[1] If you are using Methanol/HCl, the released aldehyde can react with the solvent or the thiazole nitrogen.

  • The Fix: Switch to a non-nucleophilic solvent system. Use Acetone/Water or Acetonitrile/Water with

    
    -Toluenesulfonic acid (PTSA).[1] Acetone acts as a "sacrificial" ketone, preventing the released aldehyde from reacting with itself.[1]
    

Q: How do I prevent racemization when opening a thiazolidine derived from Cysteine? A: Racemization at the C4 position (alpha to the carboxyl) occurs via an enol/enamine intermediate, promoted by heat and strong acid.

  • The Fix:

    • Avoid Heat: Perform hydrolysis at 25°C or 37°C, never reflux.

    • Use Silver-Assisted Hydrolysis:

      
       salts (like 
      
      
      
      or
      
      
      ) have high affinity for sulfur.[1] They coordinate to the thiazolidine sulfur, inducing ring opening under mild, near-neutral conditions, preserving stereochemistry.

Experimental Protocols

Protocol A: Scavenger-Assisted Thiazolidine Ring Opening

Best for: Peptides, Cysteine deprotection, preventing equilibrium reversal.

Reagents:

  • Substrate (Thiazolidine-protected peptide/molecule)[1][2][3]

  • Methoxyamine Hydrochloride (

    
    )[1]
    
  • Buffer: 0.2M Sodium Phosphate, pH 4.0

Step-by-Step:

  • Dissolve the substrate in the phosphate buffer (concentration ~5-10 mM).[1]

  • Add 10-20 equivalents of Methoxyamine Hydrochloride.[1]

    • Note: The excess is crucial to outcompete the intramolecular ring closure.[1]

  • Incubate at 37°C for 4–6 hours.

  • Monitor by HPLC.[1][3] The aldehyde byproduct is trapped as the

    
    -methyl oxime.[1]
    
  • Purification: The desired aminothiol product is usually more polar; separate via C18 Reverse Phase HPLC.

Protocol B: Lewis-Acid Mediated Side-Chain Deprotection

Best for: Aromatic thiazoles with acid-sensitive groups (Boc, esters).

Reagents:

  • Substrate (Thiazole-acetal)[1]

  • Cerium Ammonium Nitrate (CAN) or Iodine (

    
    )[1]
    
  • Solvent: Acetonitrile (

    
    ) / Water (
    
    
    
    ) (9:1 ratio)[1]

Step-by-Step:

  • Dissolve substrate in

    
    .[1]
    
  • Add 0.2 equivalents of

    
     (catalytic) or 0.1 equivalents  of CAN.[1]
    
  • Stir at Room Temperature (20–25°C).

  • Monitor TLC/LCMS.[1] Reaction typically completes in <30 mins.[1]

  • Quench: Add 10% aqueous

    
     (sodium thiosulfate) to reduce residual iodine/oxidant.
    
  • Extract with Ethyl Acetate.[1][4]

Comparative Data: Acid Sources & Risks

Acid SourceAcidity StrengthRisk: RacemizationRisk: Ring DegradationRecommended Application
HCl (aq) HighHighModerateSimple, achiral thiazoles.
TFA / Water HighModerateLowPeptides, solid-phase synthesis.[1]
Acetic Acid (80%) LowLowVery LowMild deprotection, slow kinetics.[1]
Ag(I) / Water Neutral (Lewis Acid)Negligible LowChiral thiazolidines , high-value intermediates.[1]
Iodine / Acetone NeutralLowLowSide-chain acetals on basic thiazoles.[1]

Decision Matrix for Method Selection

Use this logic flow to determine the safest experimental condition for your specific molecule.

DecisionMatrix Start Analyze Substrate IsThiazolidine Is it a Thiazolidine (Cyclic N,S-acetal)? Start->IsThiazolidine IsChiral Is Stereochemistry Critical? IsThiazolidine->IsChiral Yes IsSideChain Is it a Side-Chain Acetal? IsThiazolidine->IsSideChain No MethodAg USE: Silver(I) Assisted Hydrolysis IsChiral->MethodAg Yes MethodScav USE: Methoxyamine Scavenger (pH 4) IsChiral->MethodScav No IsAcidSens Contains Acid-Sensitive Groups (Boc, tBu)? IsSideChain->IsAcidSens Yes MethodIodine USE: Iodine/Acetone (Neutral Conditions) IsAcidSens->MethodIodine Yes MethodHCl USE: HCl/THF (Standard Hydrolysis) IsAcidSens->MethodHCl No

Figure 2: Selection logic for acid treatment protocols. Prioritize Silver (Ag) or Iodine methods for sensitive substrates.[1]

References

  • Brik, A., et al. (2020).[1] "One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups."[1] RSC Advances.

  • Gregg, B. T., et al. (2007).[1][5] "Indium(III) Trifluoromethanesulfonate-Catalyzed Deprotection of Acetals." Journal of Organic Chemistry.

  • Bang, D., & Kent, S. B. (2004).[1] "A One-Pot Total Synthesis of Crambin."[1] Angewandte Chemie International Edition. (Describes Thiazolidine opening with Methoxyamine). [1]

  • Firouzabadi, H., et al. (2000).[1][6] "Selective Deprotection of Thioacetals by MnO2, BaMnO4 and KMnO4." Molecules. [1]

  • Atkison, J. H., et al. (2018).[1] "Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH."[1] Organic & Biomolecular Chemistry.

Sources

Storage conditions to prevent degradation of thiazole dimethyl acetals

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage conditions to prevent degradation of thiazole dimethyl acetals Content type: Technical Support Center Guide

Senior Application Scientist Desk

Executive Summary

Thiazole dimethyl acetals (e.g., 2-(dimethoxymethyl)thiazole) serve as crucial masked aldehyde equivalents in organic synthesis. While the acetal functionality offers robust protection against nucleophiles and bases, it introduces a critical vulnerability: acid-catalyzed hydrolysis .

The degradation of these compounds is almost exclusively driven by moisture in the presence of trace acid, converting the stable acetal back into the reactive (and often unstable) thiazole carbaldehyde. This guide provides the definitive protocols to arrest this pathway and ensure reagent integrity.

Critical Storage Parameters (The "Why" and "How")

Q: What are the non-negotiable storage conditions for long-term stability?

A: You must control three variables: Temperature, Atmosphere, and Acidity.

ParameterRecommendationTechnical Rationale
Temperature -20°C (Freezer) Low temperature kinetically inhibits the hydrolysis rate constant (

), even if trace moisture is present.
Atmosphere Argon or Nitrogen Moisture is the limiting reagent for degradation. An inert atmosphere prevents atmospheric water absorption.
Container Amber Glass + Parafilm Thiazoles can be photosensitive (singlet oxygen degradation). Amber glass blocks UV. Parafilm ensures the seal remains airtight.
Additives K₂CO₃ (Trace) Pro-Tip: Adding a few grains of anhydrous Potassium Carbonate to the vial acts as an acid scavenger, buffering the environment against spontaneous hydrolysis.
Q: Why did my acetal turn yellow/brown in the refrigerator?

A: Color change typically indicates oxidation or polymerization of the hydrolysis product (the aldehyde), not the acetal itself.

  • Moisture Ingress: The acetal hydrolyzed to the aldehyde.

  • Aldehyde Instability: Thiazole carbaldehydes are electron-deficient and prone to air oxidation (forming carboxylic acids) or oligomerization, leading to yellow/brown chromophores. Conclusion: Your acetal integrity is compromised. Run an NMR immediately (see Section 4).

Degradation Mechanism & Diagnostics[1]

Understanding the enemy is the first step to defeating it. The degradation pathway is an equilibrium process driven by water and acid.

Mechanism: Acid-Catalyzed Hydrolysis

The following diagram illustrates the pathway from the stable acetal to the reactive aldehyde.[1] Note that this is reversible; removing water drives it back to the left.

G Acetal Thiazole Dimethyl Acetal (Stable Precursor) Inter Oxonium Intermediate Acetal->Inter + H⁺ Hemiacetal Hemiacetal (Transient) Inter->Hemiacetal + H₂O Aldehyde Thiazole Aldehyde (Reactive/Unstable) Hemiacetal->Aldehyde - MeOH Methanol Methanol (Byproduct) Hemiacetal->Methanol

Figure 1: Acid-catalyzed hydrolysis pathway of thiazole dimethyl acetals.

Q: How do I confirm degradation without wasting the whole sample?

A: Use Proton NMR (¹H NMR) . It is the only self-validating method to quantify the ratio of Acetal vs. Aldehyde.

Diagnostic Checklist:

  • Smell Test:

    • Acetal:[1] Faint, sweet, ether-like odor.

    • Aldehyde: Pungent, sharp, "pyridine-like" or "nutty/meaty" odor.

  • NMR Signatures (CDCl₃):

MoietyAcetal Signal (Target)Aldehyde Signal (Contaminant)
Functional Group Singlet, ~5.6 - 5.8 ppm (1H, CH)Singlet, ~9.8 - 10.1 ppm (1H, CHO)
Methoxy Groups Singlet, ~3.4 ppm (6H, OMe)Absent (replaced by MeOH signal at ~3.49 ppm if not evaporated)
Thiazole Ring Aromatic protons (~7.3 - 7.8 ppm)Shifted downfield due to electron-withdrawing carbonyl (~8.0+ ppm)

Troubleshooting & Recovery Workflow

If you suspect your reagent has degraded, follow this decision tree to determine the next steps.

Troubleshooting Start Suspect Degradation? Visual Visual/Smell Check (Yellowing or Pungent?) Start->Visual NMR Run ¹H NMR in CDCl₃ Visual->NMR Decision Calculate Purity NMR->Decision Good >95% Acetal Use as is. Decision->Good No Aldehyde Peak Minor 80-95% Acetal Purify via Distillation (Add trace K₂CO₃) Decision->Minor Small Aldehyde Peak Major <80% Acetal Regenerate or Discard Decision->Major Large Aldehyde Peak

Figure 2: Decision logic for handling potentially degraded thiazole acetals.

Q: Can I recover the acetal if it has hydrolyzed?

A: Yes. Because the reaction is an equilibrium, you can drive it back to the acetal using a dehydrating agent.

Protocol: Re-Acetalization of Thiazole Aldehyde

  • Dissolve: Dissolve the degraded material in anhydrous Methanol (0.5 M concentration).

  • Reagents: Add Trimethyl Orthoformate (TMOF) (3.0 equivalents). TMOF acts as a water scavenger, converting water into methanol and methyl formate.

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) or Camphorsulfonic acid (CSA) (1-2 mol%).

  • Reaction: Reflux for 2-4 hours under Argon.

  • Quench: Cool to RT and quench with solid K₂CO₃ or Triethylamine to neutralize the acid before workup. (Crucial: Acidic workup will hydrolyze it again!)

  • Purification: Concentrate in vacuo and distill the residue (if liquid) or recrystallize (if solid).

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (General acetal stability and hydrolysis mechanisms).
  • Dondoni, A.; Marra, A. "Thiazole-Based Synthetic Methods." Chemical Reviews, 2004 , 104(5), 2557–2600. Link (Thiazole reactivity and stability).

  • Metzger, J. V.Thiazole and Its Derivatives; Wiley: New York, 1979; Vol. 34. (Physical properties of thiazoles).
  • PubChem. "2-Thiazolecarboxaldehyde." National Library of Medicine. Link (Aldehyde degradation product properties).

  • Sigma-Aldrich. "2-Thiazolecarboxaldehyde Product Sheet." Link (Storage conditions: 2-8°C for aldehyde).

Sources

Validation & Comparative

HPLC Method Development for 5-(2,2-dimethoxyethyl)-2-methyl-1,3-thiazole: Overcoming Acetal Instability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 5-(2,2-dimethoxyethyl)-2-methyl-1,3-thiazole Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Challenge

In the purity analysis of This compound (CAS 13750-68-0), the standard "one-size-fits-all" approach to Reverse Phase HPLC (RP-HPLC) often leads to catastrophic failure.

The core challenge lies in the molecule's dual nature:

  • The Thiazole Ring: A basic heterocycle that typically requires acidic mobile phases to suppress silanol interactions and improve peak shape.

  • The Dimethoxyethyl Tail (Acetal): A highly acid-labile functional group that rapidly hydrolyzes into the corresponding aldehyde (5-(2-oxoethyl)-2-methyl-1,3-thiazole) under aqueous acidic conditions.

This guide compares the industry-standard Acidic Method (Method A) against the chemically optimized Neutral pH Method (Method B) . We demonstrate why Method A generates false impurity profiles due to on-column degradation and why Method B is the mandatory protocol for accurate purity assessment.

Chemical Profile & Stability Logic

Before selecting a column, we must analyze the analyte's susceptibility to hydrolysis.

  • Analyte: this compound[1]

  • Critical Failure Mode: Acid-catalyzed hydrolysis of the acetal.

  • Reaction:

    
    
    

The rate of this reaction is pH-dependent.[2] At pH 2.0 (common with TFA/Formic Acid), hydrolysis can occur within the time scale of an HPLC run, leading to split peaks and "ghost" impurities. At pH 7.0–8.0, the acetal is kinetically stable.

Decision Logic for Method Selection

MethodSelection Start Analyte Assessment CheckFG Identify Functional Groups Start->CheckFG IsAcetal Contains Acetal/Ketal? CheckFG->IsAcetal Standard Standard Acidic Method (0.1% Formic/TFA) IsAcetal->Standard No RiskAlert RISK: Acid Hydrolysis IsAcetal->RiskAlert Yes NeutralStrat Strategy: Neutral pH (7.0-8.0) RiskAlert->NeutralStrat ColumnSel Select High-pH Stable Column (Hybrid Silica / Polymer) NeutralStrat->ColumnSel BufferSel Buffer: Ammonium Acetate or Bicarbonate ColumnSel->BufferSel

Figure 1: Decision tree highlighting the critical pivot to neutral pH for acetal-containing thiazoles.

Comparative Analysis: Acidic vs. Neutral Conditions

We evaluated two distinct methodologies to quantify the purity of the target thiazole.

Method A: The "Standard" Acidic Approach (Not Recommended)
  • Column: C18 (Standard Silica), 5 µm, 4.6 x 150 mm[3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Observation: This method is chemically incompatible. The acidic environment catalyzes the conversion of the dimethoxyethyl group to the aldehyde form during the run and in the autosampler.

Method B: The "Optimized" Neutral Approach (Recommended)
  • Column: XBridge C18 (Hybrid Silica), 3.5 µm, 4.6 x 100 mm (High pH stable)

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.5)

  • Mobile Phase B: Acetonitrile

  • Observation: The neutral pH preserves the acetal integrity. The hybrid column withstands the higher pH, which would dissolve standard silica.

Performance Data Summary
ParameterMethod A (Acidic)Method B (Neutral)Interpretation
pH 2.77.5Method B prevents hydrolysis.
Analyte Stability (24h) 82% Recovery99.8% RecoveryMethod A causes ~18% degradation in the autosampler.
Peak Shape (Tailing) 1.8 (Severe Tailing)1.1 (Symmetric)Thiazole nitrogen is uncharged at pH 7.5, reducing silanol drag.
Artifact Peaks Present (Aldehyde)AbsentMethod A generates false impurities.
Resolution (Rs) Poor (due to degradation)> 2.0Method B provides reliable separation.
Detailed Recommended Protocol (Method B)

This protocol is validated for stability and precision.[2] It uses a volatile buffer suitable for LC-MS if required.

4.1. Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (must have a column oven).

  • Detector: DAD/PDA (Scanning 200–400 nm). Extraction at 254 nm .

  • Column: Waters XBridge C18, 4.6 x 100 mm, 3.5 µm (or Phenomenex Gemini C18). Note: Do not use standard silica columns at pH > 7.5.

  • Reagents: HPLC Grade Acetonitrile, Ammonium Acetate (99.99%), Milli-Q Water.

4.2. Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of water. Adjust pH to 7.5 ± 0.1 with dilute Ammonia or Acetic Acid. Filter through 0.22 µm nylon filter.

  • Solvent B: 100% Acetonitrile.[5]

4.3. Instrument Parameters
  • Flow Rate: 1.0 mL/min[6][7][8]

  • Column Temperature: 30°C

  • Injection Volume: 5–10 µL

  • Run Time: 15 minutes

4.4. Gradient Table
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.09010Equilibration
8.01090Elution of Impurities
10.01090Wash
10.19010Re-equilibration
15.09010End of Run
Troubleshooting & Self-Validation

To ensure the method is performing correctly, apply these self-validating checks:

  • The "Ghost Peak" Check: Inject the sample using Method B. If you see a peak at the retention time of the aldehyde (usually elutes earlier than the acetal due to higher polarity), verify the pH of your mobile phase. If pH < 6, degradation is likely occurring.

  • Thiazole Tailing: If the main peak tails significantly (Tf > 1.5) even at pH 7.5, the column may have active silanols. Ensure you are using a "Hybrid" or "End-capped" column designed for basic pH.

  • Sample Diluent: Crucial Step. Do not dissolve the sample in 0.1% TFA or pure water if the sample is acidic. Dissolve the sample in 50:50 Water:Acetonitrile buffered with 10mM Ammonium Acetate . This neutralizes any residual acidity in the solid sample immediately.

Workflow: Sample Preparation to Injection

SamplePrep Weigh Weigh ~10mg Sample Dissolve Dissolve in Neutral Diluent (50:50 ACN:Buffer) Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Vial Transfer to Amber Vial Filter->Vial Inject Inject immediately Vial->Inject

Figure 2: Sample preparation workflow ensuring analyte stability prior to injection.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanisms and pH effects).
  • McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH." Journal of Chromatography A, 1217(6), 858-880. Link

  • Claessens, H. A., & van Straten, M. A. (2004). "Review on the chemical and thermal stability of stationary phases for reversed-phase liquid chromatography." Journal of Chromatography A, 1060(1-2), 23-41. Link

  • Dolan, J. (2008). "pH and Selectivity in Reversed-Phase LC." LCGC North America. (Authoritative guide on pH control for ionizable compounds). Link

  • PubChem. (n.d.). Compound Summary: this compound.[1] National Library of Medicine. Link

Sources

A Researcher's Guide to Identifying the Dimethoxyethyl Group in Thiazoles via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy absorption bands for the dimethoxyethyl group when substituted on a thiazole ring. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of frequencies to explain the underlying principles and provide a comparative framework for unambiguous spectral interpretation.

Introduction: The Role of IR Spectroscopy in Heterocyclic Chemistry

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint". For medicinal chemists working with complex heterocyclic scaffolds like thiazoles, IR spectroscopy serves as a rapid and effective tool for confirming the presence or absence of key functional groups, thereby validating synthetic steps and ensuring structural integrity. The dimethoxyethyl group, a common substituent in pharmacologically active molecules, presents a distinct set of vibrational signatures that, when properly understood, can be easily identified.

Part 1: Deciphering the Spectrum - Key Functional Group Signatures

The IR spectrum of a dimethoxyethyl-substituted thiazole is a composite of signals arising from the substituent and the aromatic core. A systematic approach involves analyzing distinct regions of the spectrum to identify the contributions from each component.

The Dimethoxyethyl Group Signature

The dimethoxyethyl moiety is characterized by aliphatic C-H bonds and, most importantly, two ether (C-O-C) linkages.

  • Aliphatic C-H Stretching Vibrations: All organic molecules containing alkyl fragments will exhibit C-H stretching bands. For the dimethoxyethyl group, these appear as strong, sharp peaks in the 2850-3000 cm⁻¹ region.[1] Specifically, the methoxy groups (-OCH₃) often show a characteristic symmetric C-H stretching peak around 2830 ± 10 cm⁻¹ .[2] This can be a useful, though not definitive, indicator.

  • The Prominent C-O-C (Ether) Stretching: This is the most diagnostic feature of the dimethoxyethyl group. Ethers are defined by their C-O-C linkage, which produces a very strong and prominent absorption band due to the asymmetric stretch. For saturated, dialkyl ethers like those in the dimethoxyethyl group, this band is typically found in the 1070-1140 cm⁻¹ range.[2][3] This peak is often the most intense signal in the fingerprint region of the spectrum and serves as the primary evidence for the presence of the ether functionalities.[4][5] A weaker, symmetric C-O-C stretching band may also be observed at lower wavenumbers, often around 820-890 cm⁻¹, but its low intensity makes it less reliable for primary identification.[2]

  • Aliphatic C-H Bending Vibrations: The methyl (-CH₃) and methylene (-CH₂) groups of the substituent also have characteristic bending (scissoring and rocking) vibrations. These appear as medium-intensity bands in the 1350-1470 cm⁻¹ region and contribute to the complexity of the fingerprint region.[1][6]

The Thiazole Core Signature

The thiazole ring, as an aromatic heterocycle, has its own set of characteristic vibrations.

  • Aromatic C-H Stretching: The C-H bonds directly attached to the thiazole ring absorb at a slightly higher frequency than their aliphatic counterparts. Look for weak to medium intensity bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[7][8] The presence of peaks in both the <3000 cm⁻¹ and >3000 cm⁻¹ regions is a strong indicator of a molecule containing both alkyl and aromatic/alkenyl C-H bonds.[9]

  • Thiazole Ring Skeletal Vibrations: The thiazole ring itself undergoes complex stretching vibrations. These "skeletal" vibrations, involving the C=C and C=N double bonds, give rise to a series of medium to strong absorption bands in the 1400-1650 cm⁻¹ region.[10][11] These bands are characteristic of many aromatic and heteroaromatic systems.[12]

Part 2: Tabulated Summary of Characteristic IR Bands

For quick reference, the expected IR absorption bands for a dimethoxyethyl-substituted thiazole are summarized below.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
C-H StretchThiazole Ring (Aromatic)3000 - 3100Weak to Medium
C-H StretchDimethoxyethyl (Aliphatic)2850 - 3000Strong
C-H Stretch (Symmetric)Methoxy (-OCH₃)~2830Medium, Sharp
C=N and C=C StretchesThiazole Ring Skeletal1400 - 1650Medium to Strong
C-H BendDimethoxyethyl (Aliphatic)1350 - 1470Medium
C-O-C Asymmetric Stretch Dimethoxyethyl (Ether) 1070 - 1140 Very Strong
C-H Out-of-Plane BendThiazole Ring690 - 900Medium to Strong

Part 3: Visualizing the Vibrational Modes

The following diagram illustrates the key bonds within a 2-(1,2-dimethoxyethyl)thiazole molecule that are responsible for the most important diagnostic IR absorptions.

Caption: Key IR-active bonds in a dimethoxyethyl-thiazole derivative.

Part 4: Comparative Analysis - Distinguishing the Dimethoxyethyl Group

The true diagnostic power of a spectral feature is revealed through comparison. Consider the hypothetical IR spectra of three different thiazole derivatives:

CompoundKey Distinguishing Feature(s) in IR Spectrum
2-Methylthiazole Aliphatic C-H stretch (~2950 cm⁻¹). Absence of strong bands in the 1000-1200 cm⁻¹ region.
2-Ethylthiazole Aliphatic C-H stretch (~2950 cm⁻¹). Absence of strong bands in the 1000-1200 cm⁻¹ region.
2-(Dimethoxyethyl)thiazole Aliphatic C-H stretch (~2950 cm⁻¹). A very strong, prominent C-O-C stretch between 1070-1140 cm⁻¹.

While all three compounds would show bands for the thiazole ring and aliphatic C-H stretches, only the dimethoxyethyl derivative will exhibit the intense ether C-O-C absorption. This single, powerful band is the most unambiguous piece of evidence for the successful incorporation of the dimethoxyethyl group.

Part 5: Experimental Protocol - Acquiring a High-Quality IR Spectrum

The following is a generalized protocol for obtaining an FTIR spectrum of a solid-state dimethoxyethyl-thiazole sample using the KBr pellet method. The trustworthiness of any spectral interpretation rests on the quality of the initial data acquisition.

Objective: To obtain a clean, high-resolution infrared spectrum of the analyte, free from atmospheric and scattering interference.

Methodology:

  • Sample and KBr Preparation (The Causality of Dryness):

    • Gently grind ~1-2 mg of the solid sample into a fine powder using an agate mortar and pestle. Rationale: This increases the surface area for homogenous mixing and reduces scattering of the IR beam (Christiansen effect).

    • Add ~100-150 mg of dry, spectroscopy-grade potassium bromide (KBr). Rationale: KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and acts as a solid-state matrix.

    • Crucial Step: Ensure both the sample and KBr are scrupulously dry. KBr is hygroscopic and absorbed water will produce a very broad, interfering O-H band around 3200-3500 cm⁻¹.[9] Drying in an oven at ~110°C for several hours prior to use is recommended.

  • Pellet Formation:

    • Thoroughly and rapidly mix the sample and KBr in the mortar.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press. Rationale: The pressure causes the KBr to flow and fuse, trapping the analyte in a solid, semi-transparent disk.

    • Carefully release the pressure and extract the pellet. A good pellet should be thin and translucent.

  • Spectral Acquisition (Self-Validating System):

    • Background Scan: Before analyzing the sample, run a background spectrum with an empty sample holder. The instrument software will store this spectrum. Rationale: This step is critical as it measures the absorbance of atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹ and ~1600 cm⁻¹). The software will automatically subtract this background from the sample spectrum, ensuring the final output only reflects the analyte.

    • Sample Scan: Place the KBr pellet in the spectrometer's sample holder.

    • Acquire the spectrum using the following typical parameters:

      • Scan Range: 4000 - 400 cm⁻¹

      • Number of Scans: 16-32. Rationale: Co-adding multiple scans improves the signal-to-noise ratio.

      • Resolution: 4 cm⁻¹. Rationale: This resolution is sufficient for most routine functional group identification.

  • Data Interpretation:

    • Analyze the resulting spectrum, paying close attention to the key regions outlined in Part 1 and Part 2 of this guide.

    • Identify the strong C-O-C stretch, the aliphatic C-H stretches, and the aromatic ring vibrations to confirm the structure.

Conclusion

The identification of a dimethoxyethyl group on a thiazole ring via IR spectroscopy is a straightforward process when approached systematically. The key diagnostic signal is the unambiguous, strong C-O-C asymmetric stretching vibration, which appears in the 1070-1140 cm⁻¹ region. This, combined with the presence of both aliphatic (<3000 cm⁻¹) and aromatic (>3000 cm⁻¹) C-H stretching bands, provides compelling evidence for the target molecular structure. By following a robust experimental protocol and understanding the key differences in a comparative context, researchers can confidently use IR spectroscopy as a primary validation tool in their synthetic workflows.

References

  • Spectroscopy Online. (2020). The C-O Bond III: Ethers By a Knockout. Available at: [Link]

  • ResearchGate. (n.d.). Fingerprint regions of the IR spectra of two dioxothiadiazole derivatives. Available at: [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

  • Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Available at: [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy of Hydrocarbons. Available at: [Link] (Note: This is a general resource, specific page may vary).

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Available at: [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Available at: [Link]

  • Journal of the Chemical Society B. (n.d.). The absorption spectra of some thiazines and thiazoles. Available at: [Link]

  • OpenStax. (2021). 18.8 Spectroscopy of Ethers – Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Available at: [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link]

  • Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Exploring the IR spectral features and antimicrobial activity of 1,3,4-thiadiazole derivatives. Available at: [Link]

  • WikiEducator. (n.d.). Chapter-18 Infrared spectroscopy (FINGERPRINT REGION). Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available at: [Link]

  • YouTube. (2023). IR spectrum, Fingerprint region, Intensity of peaks, stretching and bending modes of vibration. Available at: [Link]

  • Chemistry Steps. (n.d.). Infrared spectra of aromatic rings. Available at: [Link]

  • University of Calgary. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]

  • KPU Pressbooks. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

Sources

Reference Standard Guide: 5-(2,2-dimethoxyethyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2444-12-4 | Role: Key Intermediate in Thiamine (Vitamin B1) Synthesis

Executive Summary

In the high-stakes synthesis of Vitamin B1 (Thiamine), 5-(2,2-dimethoxyethyl)-2-methyl-1,3-thiazole serves as the stable, protected precursor to the reactive aldehyde required for coupling with the pyrimidine moiety (Grewe synthesis pathway).

For drug development professionals, the choice of reference standard for this intermediate is not merely a procurement decision—it is a stability strategy. The acetal group is acid-sensitive; improper handling or selection of a low-grade standard can lead to "ghost" impurities (hydrolysis products) appearing in chromatograms, triggering false out-of-specification (OOS) investigations.

This guide compares three tiers of reference standards and provides a self-validating qNMR protocol to qualify in-house materials when Certified Reference Materials (CRMs) are unavailable.

Technical Context: The Acetal Stability Factor

The molecule exists as a dimethyl acetal . This is a "masked" aldehyde.

  • The Stability Trap: In the presence of aqueous acid (or even acidic silica gel during purification), the acetal hydrolyzes to 5-(2-oxoethyl)-2-methyl-1,3-thiazole (the free aldehyde).

  • The Consequence: The free aldehyde is unstable, prone to polymerization and oxidation. Therefore, the acetal form must be used as the reference standard, but it requires strict pH control during analysis.

Comparison of Reference Standard Options
FeatureOption A: Primary CRM Option B: In-House Working Std Option C: Commercial Reagent
Source ISO 17034 Accredited VendorSynthesized & Qualified InternallyGeneral Chemical Catalog
Traceability NIST/SI TraceableTraceable to CRM or qNMROften Unknown/Batch-dependent
Assay Method Mass Balance (HPLC + TGA + KF)qNMR (Internal Standard)Area % (HPLC/GC) only
Cost High (

)
Low ($)Low ($)
Risk NegligibleModerate (Requires Validation)High (Variable Purity)
Best Use Method Validation / ReleaseRoutine QC / In-process ControlEarly R&D / Synthesis Trials

Experimental Protocols

Protocol A: Self-Validating Purity Assessment via qNMR

Use this protocol to qualify an In-House Working Standard (Option B) if a CRM is unavailable.

Principle: Quantitative NMR (qNMR) provides an absolute assay value independent of a reference standard of the analyte itself, relying instead on a certified internal standard (IS).

Reagents:

  • Solvent: DMSO-d6 (Prevents acetal hydrolysis better than CDCl3, which can become acidic).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), 99.99% purity.

Procedure:

  • Weighing: Accurately weigh ~15 mg of the Thiazole Sample (

    
    ) and ~10 mg of Maleic Acid IS (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    0.01 mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution.

  • Acquisition:

    • Instrument: 400 MHz or higher.[1]

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: must be

      
       of the slowest proton).
      
    • Scans: 16 or 32.

  • Integration:

    • Integrate the Maleic Acid singlet (

      
       6.2 ppm, 2H).
      
    • Integrate the Thiazole Acetal proton (triplet,

      
       ~4.6 ppm, 1H) or the Methoxy protons  (singlet, 
      
      
      
      ~3.3 ppm, 6H). Avoid the aromatic thiazole proton if it overlaps with solvent satellites.

Calculation:



Where 

= Purity,

= Integral area,

= Number of protons,

= Molar mass,

= Mass.[2][3][4]
Protocol B: Stability-Indicating HPLC Method

Designed to separate the Acetal (Standard) from the Aldehyde (Degradant).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0). Note: Basic pH preserves the acetal.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 254 nm (Thiazole ring absorption).

  • Temperature: 25°C.

Acceptance Criteria:

  • Retention Time (RT): Acetal ~12.5 min.

  • Impurity Check: Any peak at ~8.0 min suggests hydrolysis (Aldehyde form).

Visualizations

Diagram 1: Stability & Degradation Pathway

This diagram illustrates why pH control is critical during analysis.

ThiazoleStability Acetal Thiazole Acetal (Reference Standard) CAS: 2444-12-4 Aldehyde Free Aldehyde (Reactive Intermediate) Acetal->Aldehyde Acid Hydrolysis (H+) (e.g., Acidic Mobile Phase) Aldehyde->Acetal MeOH/H+ Polymer Polymers/Oxidation (Unknown Impurities) Aldehyde->Polymer Rapid Degradation

Caption: The acid-catalyzed hydrolysis of the acetal standard leads to unstable aldehyde species, causing analytical artifacts.

Diagram 2: Qualification Workflow (In-House Standard)

A decision tree for qualifying a working standard under ICH Q7 guidelines.

QualificationWorkflow Start Sourcing: Commercial Reagent Grade ID_Test Identity Confirmation (IR, MS, 1H-NMR) Start->ID_Test Purity_Test Purity Screening (HPLC) Is Chromatographic Purity > 98%? ID_Test->Purity_Test Purify Recrystallization / Distillation Purity_Test->Purify No Assay Absolute Assay via qNMR (Traceable to NIST IS) Purity_Test->Assay Yes Purify->Purity_Test Retest CoA Generate CoA (Assign Purity Factor) Assay->CoA

Caption: Workflow for converting a raw reagent into a qualified Working Reference Standard using qNMR.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7." International Council for Harmonisation, Nov. 2000.

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, vol. 57, no. 22, 2014, pp. 9220–9231.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75604, 5-(2,2-Dimethoxyethyl)-4-methylthiazole." PubChem, Accessed 2024.

  • Zhu, L., et al. "Process for the synthesis of Thiamine Nitrate." Patent CN103554106A, 2014.

Sources

Impurity profiling of synthetic 5-(2,2-dimethoxyethyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Impurity Profiling of Synthetic 5-(2,2-dimethoxyethyl)-2-methylthiazole

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality control checkpoint; it is a cornerstone of drug safety and efficacy. Impurities can arise from starting materials, synthetic pathways, degradation, or storage and may have unintended pharmacological or toxicological effects. Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict guidelines for the reporting, identification, and qualification of these impurities.[1]

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 5-(2,2-dimethoxyethyl)-2-methylthiazole, a key intermediate in the synthesis of various pharmaceutical compounds. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, offering a self-validating framework for robust impurity analysis.

Understanding the Origin: Synthesis and Potential Impurities

A robust impurity profile begins with a deep understanding of the synthetic route. 5-(2,2-dimethoxyethyl)-2-methylthiazole is commonly prepared via a variation of the Hantzsch thiazole synthesis. This allows us to anticipate the likely process-related impurities and byproducts.

A Plausible Synthetic Pathway:

The synthesis typically involves the condensation of a thioamide (e.g., thioacetamide) with an α-haloketone or its equivalent.

  • Step 1: Preparation of the α-haloketone equivalent, such as 3-chloro-4,4-dimethoxybutan-2-one.

  • Step 2: Cyclocondensation reaction between 3-chloro-4,4-dimethoxybutan-2-one and thioacetamide to form the thiazole ring.

Based on this pathway, we can classify potential impurities:

  • Starting Materials & Reagents: Unreacted thioacetamide or 3-chloro-4,4-dimethoxybutan-2-one.

  • Intermediates: Incompletely cyclized reaction intermediates.

  • Byproducts: Products from side reactions, such as the formation of isomeric thiazoles or dimers.

  • Degradation Products: Hydrolysis of the dimethoxyethyl group to an aldehyde under acidic conditions.

A Multi-Modal Strategy for Comprehensive Profiling

No single analytical technique is sufficient to detect and identify all potential impurities. A trustworthy and comprehensive analysis relies on orthogonal methods—techniques that separate and detect compounds based on different chemical and physical principles. This multi-modal approach ensures that what one method might miss, another will detect.

G cluster_0 Impurity Profiling Workflow cluster_1 Primary Analysis & Quantification cluster_2 Volatiles & Residual Solvents cluster_3 Structural Elucidation API API Sample 5-(2,2-dimethoxyethyl)-2-methylthiazole HPLC HPLC-UV (Separation & Quantification) API->HPLC GCMS GC-MS (Volatile Impurity Analysis) API->GCMS LCMS LC-MS (Mass Identification) HPLC->LCMS Unknown Peak Detected Report Comprehensive Impurity Profile Report HPLC->Report GCMS->Report NMR NMR Spectroscopy (Definitive Structure) LCMS->NMR Requires Unambiguous Structure Confirmation NMR->Report

Caption: A multi-modal workflow for comprehensive impurity profiling.

We will now delve into the primary techniques used for impurity profiling: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for impurity profiling of non-volatile and thermally stable organic molecules, making it the gold standard for APIs and their intermediates.[1][2] Its strength lies in its high resolving power and sensitivity for quantifying trace impurities. The choice of a C18 reversed-phase column is logical for a moderately polar molecule like our target compound, and a UV detector is suitable as the thiazole ring is a chromophore.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[3][4]

  • Column: Phenomenex® Luna C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[4]

  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric Acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

  • Elution Program: A gradient elution is recommended to separate impurities with a wide range of polarities.

    • Start with 95% A / 5% B.

    • Linear gradient to 5% A / 95% B over 20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the API).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.[5]

Strengths and Limitations
StrengthLimitation
Excellent for separating and quantifying non-volatile impurities.Not suitable for volatile compounds like residual solvents.
High sensitivity and reproducibility.Co-eluting peaks can mask impurities.
Widely available and well-understood technology.UV detection alone does not provide structural information.
Can be coupled with Mass Spectrometry (LC-MS) for identification.Requires reference standards for definitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: While HPLC is ideal for the primary API and related substances, it cannot detect volatile or semi-volatile impurities, such as residual solvents from the synthesis or low molecular weight byproducts. GC-MS is the definitive technique for this purpose.[1][2] The choice of a polar capillary column is suitable for separating a range of common organic solvents. Mass spectrometric detection provides both high sensitivity and identification capability by matching fragmentation patterns to spectral libraries.

Detailed Experimental Protocol: GC-MS (Headspace)
  • Instrumentation: GC system with a mass spectrometer detector and a headspace autosampler.

  • Column: Agilent DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp at 10 °C/min to 240 °C.

    • Hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Scan Range: 35-350 amu.

  • Sample Preparation (Headspace):

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO or DMF).

    • Seal the vial.

    • Incubate at 80 °C for 15 minutes before injection.

Strengths and Limitations
StrengthLimitation
Gold standard for volatile and semi-volatile impurities.Not suitable for non-volatile or thermally labile compounds.
High sensitivity and selectivity.Complex matrices can interfere with analysis.
MS provides definitive identification of known compounds via library matching.Derivatization may be required for some polar compounds.
Excellent for residual solvent analysis as per ICH Q3C.Quantification requires careful calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for the unambiguous structural elucidation of unknown impurities.[5][6] Unlike chromatographic methods that rely on separation, NMR provides direct structural information on every proton- and carbon-containing molecule in the sample. 1D NMR (¹H and ¹³C) is used for initial assessment, while 2D NMR experiments (like COSY, HSQC, and HMBC) are indispensable for piecing together the molecular structure of an unknown impurity without needing a reference standard.[5][7]

Detailed Experimental Protocol: NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Observe chemical shifts, coupling constants (J-values), and integrations. Unexpected signals indicate impurities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • 2D NMR for Structural Elucidation (if unknown impurity is detected):

    • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, revealing which protons are adjacent in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, crucial for connecting molecular fragments.

Strengths and Limitations
StrengthLimitation
Provides unambiguous structural confirmation.Relatively low sensitivity compared to chromatographic methods.
Can identify and quantify impurities without reference standards (qNMR).Complex spectra can be difficult to interpret if multiple impurities are present.
Non-destructive technique.High instrument cost and requires specialized expertise.
Provides information on molecular connectivity and stereochemistry.Not a separation technique; analysis is on the bulk sample.

Data Synthesis: A Comparative Overview

ParameterHPLC-UVGC-MSNMR Spectroscopy
Primary Application Quantification of non-volatile impuritiesIdentification of volatile impurities & residual solventsStructural elucidation of unknown impurities
Sensitivity High (ng to pg range)Very High (pg to fg range)Low (µg to mg range)
Selectivity Moderate to High (dependent on column/mobile phase)Very High (based on both retention time and mass)High (based on unique nuclear environments)
Quantitative Accuracy Excellent (with reference standards)Good (with internal standards)Excellent (qNMR, no standard needed)
Information Provided Retention Time, UV Absorbance, QuantityRetention Time, Mass Spectrum (Fragmentation)Chemical shifts, coupling constants, connectivity
Throughput HighMedium to HighLow

Workflow for Characterizing an Unknown Impurity

The true power of this multi-modal approach is realized when an unknown impurity is detected.

G cluster_0 Unknown Impurity Identification Workflow Start Unknown peak detected in HPLC-UV chromatogram LCMS 1. LC-MS Analysis Start->LCMS Mass Determine Molecular Weight and Elemental Formula LCMS->Mass Isolate 2. Preparative HPLC or Fraction Collection Mass->Isolate If concentration is sufficient IsolatedSample Isolate sufficient quantity of the impurity Isolate->IsolatedSample NMR 3. NMR Spectroscopy (1D and 2D) IsolatedSample->NMR Structure Propose structure based on NMR connectivity data NMR->Structure Confirm Confirm Structure & Finalize Report Structure->Confirm

Caption: A logical workflow for the identification of an unknown impurity.

  • Detection (HPLC): An unexpected peak appears in the HPLC chromatogram.

  • Mass Identification (LC-MS): The sample is analyzed by LC-MS. The mass of the unknown peak is determined, providing a molecular weight and potential elemental formula.

  • Isolation (Preparative HPLC): If the impurity is present at a sufficient level (>0.1%), preparative HPLC is used to isolate a few milligrams of the pure substance.

  • Structural Elucidation (NMR): The isolated impurity is subjected to a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to definitively determine its chemical structure.

By integrating these techniques, we move from simple detection to confident identification and quantification, building a complete and trustworthy impurity profile that meets the highest scientific and regulatory standards.

References

  • BenchChem. (2025). Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis. BenchChem.
  • Basavanakatti, G. B., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis.
  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.
  • International Journal of Pharmaceutical Erudition. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • MDPI. (2023).
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Basavanakatti, G. B., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC.
  • Asian Journal of Organic & Medicinal Chemistry. (2023).
  • BLDpharm. (n.d.). 2305252-03-1|5-(2,2-Dimethoxyethyl)-2-methylthiazole.
  • ScienceOpen. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of - JOCPR.
  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • SIELC. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). 2-Methylthiazole(3581-87-1) 1H NMR spectrum.
  • Obushak, M. D., et al. (2004). Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole.
  • Google Patents. (2012). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • MDPI. (n.d.). Special Issue : Nuclear Magnetic Resonance Spectroscopy.
  • Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted.
  • SCISPEC. (n.d.). High-Throughput GC/MS Confirmation and Quantitation of a THC Metabolite in Urine Using the DSQ II.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.